4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-14-5-1-11(2-6-14)13-9-18-19(10-13)15-7-3-12(4-8-15)16(20)21/h1-10H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDGKFGDWSKXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)C3=CC=C(C=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409204 | |
| Record name | 4-[4-(4-chlorophenyl)pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871366-56-2 | |
| Record name | 4-[4-(4-chlorophenyl)pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Privileged 1,4-Diarylpyrazole Scaffold: A Technical Guide to 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid in Drug Discovery
Executive Summary
In modern medicinal chemistry, the identification and functionalization of privileged scaffolds is paramount to accelerating hit-to-lead optimization. 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid (CAS: 871366-56-2) represents a highly versatile, advanced organic building block [4]. Characterized by its 1,4-diarylpyrazole core, this molecule provides a rigid spatial vector for pharmacophore presentation, making it an invaluable intermediate in the synthesis of GPCR ligands, kinase inhibitors, and anti-mycobacterial agents [1, 2].
This whitepaper provides an in-depth technical analysis of its structural properties, highly regioselective synthetic methodologies, and step-by-step protocols for late-stage functionalization, designed specifically for drug development professionals.
Structural and Physicochemical Profiling
The architectural logic of this compound is defined by three distinct domains, each serving a specific pharmacological and synthetic purpose:
-
The 1H-Pyrazole Core: Acts as a rigid, aromatic linker. Unlike flexible alkyl chains, the pyrazole ring restricts the conformational entropy of the molecule, locking the N1 and C4 substituents into a defined spatial geometry. It also participates in
stacking interactions within target binding pockets. -
The 4-Chlorophenyl Group (C4): Serves as a lipophilic anchor. The para-chloro substitution is a classic medicinal chemistry tactic to block cytochrome P450 (CYP)-mediated para-hydroxylation, thereby increasing the metabolic half-life of the resulting drug candidate. Additionally, the halogen atom can engage in halogen bonding with backbone carbonyls in protein targets.
-
The Benzoic Acid Moiety (N1): Provides a critical hydrogen bond donor/acceptor network. More importantly from a synthetic perspective, the carboxylic acid is a highly reactive handle for late-stage functionalization (e.g., amide couplings, esterifications) to generate diverse screening libraries.
Quantitative Data: Physicochemical Properties
The following table summarizes the key physicochemical parameters of the scaffold, highlighting its suitability for lead-like chemical space.
Table 1: Physicochemical and Pharmacokinetic Parameters
| Property | Value | Pharmacological / Synthetic Relevance |
| Molecular Weight | 298.72 g/mol | Optimal for fragment-based or lead-like space; allows room for added steric bulk during functionalization. |
| cLogP (estimated) | ~3.8 | Favorable lipophilicity for cell membrane permeability. |
| H-Bond Donors (HBD) | 1 (COOH) | Facilitates specific receptor interactions; easily masked via amidation. |
| H-Bond Acceptors (HBA) | 4 (N, N, O, O) | Enhances aqueous solubility and target binding affinity. |
| Topological Polar Surface Area (TPSA) | ~54.0 Ų | Excellent for systemic exposure; highly favorable for Blood-Brain Barrier (BBB) penetration if the acid is converted to a lipophilic amide. |
Synthetic Methodology & Workflow
While 1,4-diarylpyrazoles can be synthesized via the Meerwein arylation reaction or the condensation of diazonium salts with
To ensure absolute regiochemical fidelity, Senior Application Scientists rely on a modular, self-validating Palladium-catalyzed cross-coupling strategy . This approach guarantees that the aryl groups are exclusively positioned at the 1 and 4 positions of the pyrazole ring.
Causality in Experimental Design
-
Why SNAr first? Reacting 1H-pyrazole with 4-fluorobenzonitrile establishes the N1-aryl bond cleanly. The nitrile acts as a masked carboxylic acid, preventing interference during subsequent metal-catalyzed steps.
-
Why NBS in DMF? The electron-rich nature of the pyrazole ring allows for highly selective electrophilic aromatic substitution at the C4 position using N-Bromosuccinimide (NBS).
-
Why Pd(dppf)Cl₂? In the Suzuki-Miyaura coupling, the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and minimizing homocoupling of the boronic acid.
Fig 1: Modular synthetic workflow for 1,4-diarylpyrazole via Suzuki-Miyaura cross-coupling.
Pharmacological Utility & Target Engagement
The 1,4-diarylpyrazole architecture is a validated pharmacophore in several therapeutic areas.
-
Anti-Mycobacterial Activity: Recent high-throughput screening campaigns have identified diarylpyrazole derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb) [1]. Analogues built on the 1,4-diarylpyrazole core interact with targets involved in cell wall biosynthesis. The spatial orientation of the N2 lone pair on the pyrazole ring is critical for target engagement [1].
-
GPCR Modulation (Cannabinoid Receptors): While 1,5-diarylpyrazoles (e.g., Rimonabant) are the most famous Cannabinoid Receptor 1 (CB1) inverse agonists, 1,4-diarylpyrazoles are actively explored as PET radioligands and modulators of the endocannabinoid system [2]. Binding to the CB1 receptor typically induces a conformational shift that activates Gi/o proteins, subsequently inhibiting adenylate cyclase.
Fig 2: General GPCR (Gi/o) signal attenuation pathway modulated by diarylpyrazole ligands.
Scaffold Comparison
Understanding the topological differences between pyrazole isomers is critical for structure-activity relationship (SAR) optimization.
Table 2: Comparative Analysis of Diarylpyrazole Scaffolds
| Scaffold Type | Spatial Vector Angle | Primary Therapeutic Precedents | Synthetic Accessibility |
| 1,3-Diarylpyrazole | ~120° | COX-2 Inhibitors (Celecoxib analogs), Anti-TB agents [1] | High (Claisen condensation + Hydrazine) |
| 1,4-Diarylpyrazole | ~180° (Linear extension) | GPCR Ligands, Kinase Inhibitors | Moderate (Requires cross-coupling for purity) |
| 1,5-Diarylpyrazole | ~60° (Sterically crowded) | CB1 Inverse Agonists (Rimonabant) [2] | High (Regioselective cyclization) |
Experimental Protocol: Late-Stage Functionalization
To integrate this compound into a drug discovery pipeline, it is typically subjected to parallel amide coupling to generate a diverse library of drug candidates.
Protocol: High-Throughput Amide Coupling via HATU
This protocol is designed as a self-validating system; the use of LC-MS at specific checkpoints ensures reaction fidelity before proceeding to purification.
Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve the benzoic acid scaffold (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq).
-
Causality: HATU is selected over EDC/HOBt because the 7-azabenzotriazole leaving group provides vastly superior reaction kinetics, ensuring complete activation of the sterically unhindered benzoic acid within 15 minutes. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing for the active ester.
-
-
Validation Checkpoint 1: After 15 minutes, quench a 5
L aliquot in methanol and analyze via LC-MS. You must observe the mass of the methyl ester (M+14), confirming the successful formation of the highly reactive OAt ester intermediate. -
Coupling: Add the target amine (1.2 eq) to the reaction mixture. Stir at room temperature for 2-4 hours.
-
Validation Checkpoint 2: Analyze via LC-MS. The disappearance of the starting material mass (m/z 298.7) and the appearance of the target amide mass confirms reaction completion.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
References
- 1,3-Diarylpyrazolyl-acylsulfonamides as potent anti-tuberculosis agents targeting cell wall biosynthesis in Mycobacterium tuberculosis.National Center for Biotechnology Information (PMC).
- Development of cannabinoid subtype-1 (cb1) receptor ligands for pet.SciSpace.
- Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines.ResearchGate.
- 1053085-34-9 | 1-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid - BLDpharm (CAS 871366-56-2 Reference).BLDPharm.
1H-Pyrazole-1-Benzoic Acid Derivatives: A Technical Guide to Privileged Scaffolds
The following technical guide details the medicinal chemistry, synthetic architectures, and therapeutic applications of 1H-pyrazole-1-benzoic acid derivatives .
Executive Summary
The 1H-pyrazole-1-benzoic acid scaffold represents a critical pharmacophore in modern drug discovery, evolving from early non-steroidal anti-inflammatory drugs (NSAIDs) like Lonazolac. Unlike simple N-phenyl pyrazoles, the incorporation of a benzoic acid moiety at the N1 position introduces a distinct electrostatic handle, enabling high-affinity interactions with positively charged residues (e.g., Arginine, Lysine) in G-protein coupled receptors (GPCRs) and enzyme active sites.
This guide analyzes the structural utility of this scaffold across three primary therapeutic axes: selective COX-2 inhibition , Glucagon Receptor (GCGR) antagonism (Type II Diabetes), and antimicrobial agents against multidrug-resistant (MDR) pathogens.
Part 1: Structural Activity Relationship (SAR) & Molecular Logic
The biological efficacy of 1H-pyrazole-1-benzoic acid derivatives is governed by the precise decoration of the pyrazole ring (positions C3, C4, C5) and the spatial orientation of the carboxylic acid tail.
The Pharmacophore Map
The scaffold functions as a "bifunctional anchor." The N1-benzoic acid provides water solubility and ionic bonding capability, while the pyrazole core serves as a rigid spacer orienting lipophilic substituents into hydrophobic pockets.
Figure 1: Pharmacophore dissection of the 1H-pyrazole-1-benzoic acid scaffold.
Therapeutic Case Studies
1. Glucagon Receptor (GCGR) Antagonists (Diabetes)
The most prominent application of this scaffold is in the development of GCGR antagonists for Type II Diabetes.[1]
-
Mechanism: The benzoic acid moiety mimics the C-terminal carboxylate of native glucagon, interacting with the transmembrane domain of the receptor.
-
-
Structure: A complex 1,3,5-trisubstituted pyrazole where the N1-tail is an extended benzoic acid derivative (linked to
-alanine). -
Performance: High affinity (
nM) and selectivity against related GLP-1 receptors.[1] -
Causality: The N1-benzoic acid/
-alanine chain is critical for reaching the deep polar pocket of the GCGR class B GPCR [1].
-
2. Selective COX-2 Inhibitors (Inflammation)
While Lonazolac (a pyrazole-4-acetic acid) inhibits both COX-1 and COX-2, shifting the acid to the N1-phenyl ring (forming a benzoic acid) and utilizing bulky groups (e.g.,
-
Logic: The larger COX-2 active site accommodates the bulkier 1,3,5-substitution pattern, while the benzoic acid forms salt bridges at the channel entrance, reducing gastric ulcerogenicity associated with acidic NSAIDs [2].
3. Antimicrobial Agents (MDR Pathogens)
Derivatives featuring a 4-formyl group on the pyrazole ring and the N1-benzoic acid have shown potent activity against Acinetobacter baumannii.[3]
-
Mechanism: Disruption of bacterial biofilm formation. The 4-formyl group acts as a reactive electrophile or hydrogen bond acceptor critical for binding bacterial targets [3].
Part 2: Synthetic Architectures
Synthesizing 1H-pyrazole-1-benzoic acids requires overcoming regioselectivity challenges. The reaction of hydrazines with unsymmetrical 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers.
Workflow Visualization: The Modular "Regio-Specific" Route
To avoid isomeric mixtures, modern protocols (like those used for MK-0893) utilize a stepwise approach starting from
Figure 2: Regiospecific synthetic route avoiding 1,3/1,5 isomer mixtures [1].
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid
Target: Antimicrobial Lead Compound
Context: This protocol utilizes the Vilsmeier-Haack reaction to simultaneously cyclize and formylate, a highly efficient "one-pot" concept for generating 4-formyl pyrazoles.
Reagents:
-
4-Hydrazinobenzoic acid (1.0 equiv)
-
Acetophenone hydrazone derivative (1.0 equiv)
- (Phosphorus oxychloride) (3.0 equiv)
-
DMF (Dimethylformamide) (Excess, solvent/reagent)[4]
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: Cool DMF (10 mL) to 0°C in an ice bath. Add
dropwise with stirring. Stir for 30 minutes to generate the chloroiminium ion species. -
Addition: Add the acetophenone hydrazone (derived from acetophenone and 4-hydrazinobenzoic acid) to the mixture.
-
Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours . Note: Monitor by TLC (30% EtOAc/Hexane). The appearance of a fluorescent spot usually indicates the pyrazole formation.
-
Quenching: Pour the reaction mixture onto crushed ice (100 g). Neutralize carefully with saturated
solution to pH 7. -
Isolation: A yellow solid will precipitate. Filter the solid and wash with cold water.
-
Purification: Recrystallize from ethanol to yield needle-shaped crystals.
Validation Check:
-
1H NMR (DMSO-d6): Look for the characteristic pyrazole C5-H singlet around
8.5–9.0 ppm and the aldehyde (-CHO) proton at 9.8–10.0 ppm [3].
Protocol B: General N-Arylation (Ullmann Type)
Target: Coupling a pre-formed pyrazole to a benzoic acid scaffold.
Context: If the pyrazole core is already synthesized, attaching the benzoic acid tail requires a C-N coupling.
-
** reactants:** 3,5-Disubstituted pyrazole (1.0 equiv), 4-Iodobenzoic acid ethyl ester (1.1 equiv).
-
Catalyst System:
(10 mol%), 1,10-Phenanthroline (20 mol%), (2.0 equiv). -
Conditions: Reflux in anhydrous DMF or DMSO at 110°C for 12 hours under Argon atmosphere.
-
Hydrolysis: The resulting ester is hydrolyzed using LiOH in THF/Water to reveal the free benzoic acid.
Part 4: Quantitative Data Summary
The following table summarizes the selectivity profile of key derivatives, highlighting the advantage of the pyrazole-benzoic acid scaffold over traditional NSAIDs.
Table 1: COX-2 vs. COX-1 Inhibitory Profiles
| Compound ID | Structure Description | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Index (SI) | Ref |
| Celecoxib | Standard Control | 0.22 | 3.00 | 13.6 | [2] |
| Lonazolac | Pyrazole-4-acetic acid | 0.08 | 0.15 | 1.9 (Non-selective) | [2] |
| Cmpd 15d | 1-(4-carboxyphenyl)-3,5-diaryl | 0.059 | >5.00 | >84.0 | [2] |
| Cmpd 19d | 1-(4-carboxyphenyl)-3-aryl-5-hetaryl | 0.09 | 8.88 | 98.7 | [2] |
Interpretation: Moving the acid from the C4-side chain (Lonazolac) to the N1-phenyl ring (Cmpd 15d/19d) drastically improves COX-2 selectivity, likely due to specific electrostatic anchoring in the COX-2 side pocket which is absent in COX-1.
References
-
Discovery of a Novel Glucagon Receptor Antagonist (MK-0893) . Journal of Medicinal Chemistry. 2012. A regiospecific synthetic route to 1,3,5-trisubstituted pyrazoles for Type II Diabetes.
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition . Bioorganic Chemistry. 2025.[5] Design and synthesis of non-acidic lonazolac analogs.
-
Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid . Bioorganic & Medicinal Chemistry Letters. 2017.[3] Activity against Acinetobacter baumannii.
-
1H-pyrazole-1-benzoic acid derivatives as potent anti-gram-positive bacterial agents . European Journal of Medicinal Chemistry. 2021.[6] SAR studies on trifluoromethyl phenyl derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. novonordisk.com [novonordisk.com]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-(4-Chlorophenyl)pyrazole Benzoic Acid Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The 4-(4-chlorophenyl)pyrazole benzoic acid scaffold represents a highly versatile and potent pharmacophore. By hybridizing the rigid, hydrogen-bonding capacity of the pyrazole ring, the lipophilic and metabolically stable 4-chlorophenyl moiety, and the polar, salt-bridge-forming benzoic acid group, researchers have developed potent agents spanning oncology and infectious diseases.
This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, pharmacological applications, quantitative structure-activity relationships (QSAR), and self-validating synthetic protocols.
Structural Rationale: The Causality of Molecular Design
The success of the 4-(4-chlorophenyl)pyrazole benzoic acid scaffold is not serendipitous; it is the result of precise physicochemical tuning. Each component of the molecule serves a distinct, synergistic purpose:
-
The Pyrazole Core (The Hinge Binder): As a five-membered heteroaromatic ring containing two adjacent nitrogen atoms, pyrazole acts as an excellent hydrogen bond donor and acceptor. In kinase targets (e.g., VEGFR2, CDK2), the pyrazole core frequently mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase domain[1].
-
The 4-Chlorophenyl Moiety (The Hydrophobic Shield): The substitution of a chlorine atom at the para position of the phenyl ring serves a dual purpose. Pharmacodynamically, it enhances lipophilicity (LogP), driving the molecule deep into hydrophobic binding pockets. Pharmacokinetically, the highly electronegative chlorine atom acts as a metabolic shield, blocking Cytochrome P450-mediated para-hydroxylation, thereby increasing the compound's in vivo half-life[2].
-
The Benzoic Acid Anchor (The Polar Hook): The inclusion of a benzoic acid group introduces a terminal carboxylate that is ionized at physiological pH. This allows the scaffold to form critical ionic bonds (salt bridges) with basic amino acid residues (such as Arginine or Lysine) at the periphery of target binding sites. Furthermore, it significantly improves the aqueous solubility of the otherwise highly lipophilic chlorophenyl-pyrazole complex, optimizing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[3].
Pharmacological Applications & Mechanistic Insights
Combating ESKAPE Pathogens (Antimicrobial Activity)
The rise of multidrug-resistant (MDR) bacteria necessitates novel mechanisms of action. Derivatives of the benzoic acid-pyrazole scaffold have shown exceptional efficacy against Gram-positive and Gram-negative ESKAPE pathogens, particularly Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA)[3],[4].
Mechanism of Action: These compounds exhibit bactericidal activity by disrupting the bacterial cell wall and inhibiting DNA gyrase. N-benzoic acid derived pyrazole hydrazones have demonstrated the ability to penetrate the highly impermeable outer membrane of A. baumannii, eradicating established biofilms with Minimum Inhibitory Concentrations (MIC) as low as 0.78 µg/mL to 4.0 µg/mL[4]. Crucially, these compounds maintain a high selectivity index, showing negligible toxicity to healthy human embryonic kidney cells (HEK-293)[4].
Precision Oncology (Kinase Inhibition)
In oncology, the scaffold has been heavily leveraged to design competitive inhibitors for receptor tyrosine kinases and cyclin-dependent kinases.
-
VEGFR2 Inhibition (Prostate Cancer): Angiogenesis is critical for tumor proliferation. Pyrazole-based scaffolds have been synthesized and docked into the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Specific 4-chlorophenyl pyrazole derivatives have demonstrated potent VEGFR2 inhibition with
values as low as 8.93 nM to 38.28 nM, triggering apoptosis and arresting the cell cycle at the S-phase in PC-3 human prostate cancer cell lines[2]. -
CDK2 Inhibition (Breast and Liver Cancer): Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the eukaryotic cell cycle. Pyrazole-diamine derivatives featuring the chlorophenyl moiety have shown sub-micromolar inhibitory activity against CDK2 (
= 0.45 µM), outperforming standard reference drugs like roscovitine and exhibiting significant cytotoxicity against MCF-7 and HepG2 cell lines[1].
Caption: Dual pharmacological pathways of the 4-(4-chlorophenyl)pyrazole benzoic acid scaffold.
Quantitative Data Summary
The following table synthesizes the quantitative potency of various 4-(4-chlorophenyl)pyrazole benzoic acid derivatives across different biological targets, demonstrating the scaffold's broad utility.
| Compound Derivative / Modification | Primary Target / Pathogen | Assay Type | Potency ( | Reference |
| N-Benzoic acid pyrazole hydrazone | Acinetobacter baumannii | MIC | 4.0 µg/mL | [3] |
| N-(trifluoromethylphenyl) pyrazole | MRSA (Clinical Isolates) | MIC | 0.78 µg/mL | [4] |
| Pyrazole-benzamide analog (3a) | VEGFR2 (Prostate Cancer) | 38.28 nM | [2] | |
| Pyrazole-benzamide analog (3i) | VEGFR2 (Prostate Cancer) | 8.93 nM | [2] | |
| Pyrazole-diamine analog (11) | CDK2 (Breast/Liver Cancer) | 0.45 µM | [1] |
Experimental Methodology: A Self-Validating Synthetic Protocol
To ensure high purity and reproducibility, the synthesis of the core 4-(4-chlorophenyl)-1-(4-carboxyphenyl)-1H-pyrazole scaffold is best achieved via a modular Palladium-catalyzed cross-coupling approach. This method is preferred over direct condensation because it prevents regiochemical ambiguity and allows for late-stage diversification.
Step-by-Step Protocol
Phase 1: N-Arylation (Synthesis of Intermediate 1)
-
Reaction Setup: Charge a flame-dried Schlenk flask with 4-bromo-1H-pyrazole (1.0 equiv), ethyl 4-fluorobenzoate (1.2 equiv), and anhydrous
(2.0 equiv) in anhydrous DMF (0.5 M). -
Execution: Heat the mixture to 120 °C under a nitrogen atmosphere for 12 hours. The nucleophilic aromatic substitution (
) is driven by the electron-withdrawing ester group on the fluorobenzene. -
Validation (TLC & Extraction): Monitor via TLC (Hexanes/EtOAc 8:2). Upon consumption of the pyrazole, cool to room temperature, quench with
, and extract with Ethyl Acetate. Wash the organic layer with brine to remove DMF. Dry over and concentrate. -
Result: Ethyl 4-(4-bromopyrazol-1-yl)benzoate. Verify via
-NMR (look for the disappearance of the pyrazole N-H proton and the appearance of the ethyl ester quartet/triplet).
Phase 2: Suzuki-Miyaura Cross-Coupling (Synthesis of Intermediate 2)
-
Reaction Setup: To a degassed solution of the Intermediate 1 (1.0 equiv) in 1,4-Dioxane/Water (4:1 v/v), add 4-chlorophenylboronic acid (1.2 equiv) and
(3.0 equiv). -
Catalyst Addition: Add
(0.05 equiv). The bulky bidentate dppf ligand prevents catalyst deactivation and accelerates the reductive elimination step. -
Execution: Reflux at 90 °C for 8 hours.
-
Validation: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash column chromatography. Verify via HRMS (High-Resolution Mass Spectrometry) for the exact mass of the coupled ester.
Phase 3: Saponification (Final Product Generation)
-
Reaction Setup: Dissolve Intermediate 2 in a THF/MeOH/
(2:1:1) mixture. Add (3.0 equiv). -
Execution: Stir at room temperature for 4 hours. The use of LiOH prevents the epimerization or degradation of sensitive functional groups that harsher bases (like NaOH at reflux) might cause.
-
Validation & Isolation: Evaporate the organic solvents. Acidify the aqueous layer with 1M HCl to pH 2-3. The final product, 4-(4-chlorophenyl)-1-(4-carboxyphenyl)-1H-pyrazole , will precipitate as a white solid. Filter, wash with cold water, and dry under a high vacuum. Confirm final purity (>95%) via HPLC and
-NMR (confirming the carboxylic acid carbonyl peak at ~167 ppm).
Caption: Self-validating modular synthetic workflow for the pyrazole benzoic acid scaffold.
Conclusion
The 4-(4-chlorophenyl)pyrazole benzoic acid scaffold is a masterclass in rational drug design. By combining the target-anchoring capabilities of the pyrazole and benzoic acid moieties with the pharmacokinetic durability of the chlorophenyl group, researchers can generate highly selective ligands. Whether deployed as a bactericidal agent against multidrug-resistant A. baumannii or as an ATP-competitive inhibitor against oncogenic kinases like VEGFR2 and CDK2, this privileged structure will undoubtedly remain a focal point in the development of next-generation therapeutics.
References
-
[3] Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. Source: nih.gov. URL:
-
[4] Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. Source: nih.gov. URL:
-
[1] Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. Source: rsc.org. URL:
-
[2] Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. Source: rsc.org. URL:
Sources
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid: A Promising Scaffold for Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid is provided below. These properties are crucial for understanding its behavior in biological systems and for its application in drug design and development.
| Property | Value | Source |
| PubChem CID | 5179232 | PubChem[1] |
| Molecular Formula | C16H11ClN2O2 | PubChem[1] |
| Molecular Weight | 298.73 g/mol | PubChem[1] |
| Monoisotopic Mass | 298.050905 g/mol | PubChem[1] |
| XlogP (Predicted) | 3.7 | PubChem[1] |
| InChI | InChI=1S/C16H11ClN2O2/c17-14-5-1-11(2-6-14)13-9-18-19(10-13)15-7-3-12(4-8-15)16(20)21/h1-10H,(H,20,21) | PubChem[1] |
| InChIKey | CSDGKFGDWSKXIS-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC(=CC=C1C2=CN(N=C2)C3=CC=C(C=C3)C(=O)O)Cl | PubChem[1] |
Synthesis and Characterization
The synthesis of this compound and its derivatives typically follows a well-established pathway for pyrazole synthesis, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. A representative synthetic approach is outlined below. The rationale behind this multi-step synthesis is to build the core pyrazole structure and then introduce the desired substituents.
Caption: Synthetic pathway for this compound.
Characterization of the final product and intermediates is typically achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the molecular structure and purity.
Biological Activity and Mechanism of Action
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Potency
Numerous studies have reported the potent antibacterial activity of pyrazole derivatives. For instance, certain aniline derivatives of pyrazoles have shown minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against strains of Staphylococcus aureus and Enterococcus faecalis[2]. The table below summarizes the antimicrobial activity of some representative pyrazole derivatives.
| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |
| Bis(trifluoromethyl)aniline derivative | S. aureus | 0.78 | |
| 3-Chloro-4-methyl aniline derivative | S. aureus | 3.12-6.25 | |
| N,N-Bisphenyl hydrazone derivative | Methicillin-sensitive S. aureus | 3.125 | [3] |
| N,N-Bisphenyl hydrazone derivative | MRSA strains | 0.78 | [3] |
Proposed Mechanism of Action
The primary mechanism of action for these pyrazole-based antibacterial agents is believed to be the disruption and permeabilization of the bacterial cell membrane. This leads to leakage of intracellular components and ultimately cell death. This mechanism is advantageous as it is less likely to induce resistance compared to antibiotics that target specific enzymes.
Caption: Proposed mechanism of action for pyrazole-based antibacterial agents.
Experimental Protocol: Antimicrobial Susceptibility Testing
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus using the broth microdilution method.
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of S. aureus from an agar plate and inoculate into a tube of sterile CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Stock Solution:
-
Dissolve the pyrazole compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well to achieve the highest desired concentration and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Conclusion
This compound and its derivatives represent a highly promising class of compounds in the field of antimicrobial drug discovery. Their potent activity against clinically relevant pathogens, including drug-resistant strains, coupled with a mechanism of action that may circumvent common resistance pathways, makes them attractive candidates for further development. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. Future research in this area will likely focus on in vivo efficacy studies and toxicological profiling to assess the clinical potential of these compelling molecules.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Raj KC, H., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. [Link]
-
Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293. [Link]
-
Alam, M. A., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 26(24), 5975-5979. [Link]
-
Raj KC, H., Khan, M. M. K., Frangie, M. M., Gilmore, D. F., Shelton, R. S., Savenka, A. V., Basnakian, A. G., Shuttleworth, S. L., Smeltzer, M. S., & Alam, M. A. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. [Link]
Sources
Biological Activity of 1,4-Disubstituted Pyrazole Benzoic Acids
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Pharmacophore Landscape
The 1,4-disubstituted pyrazole benzoic acid scaffold represents a privileged structural motif in modern medicinal chemistry. By integrating the lipophilic, aromatic pyrazole core with the polar, hydrogen-bond-donating benzoic acid moiety, this scaffold bridges the gap between bioavailability and target specificity.
This guide analyzes two primary regioisomeric classes that dominate the literature:
-
N1-Benzoic Acid Derivatives: 4-(4-substituted-1H-pyrazol-1-yl)benzoic acids.
-
C4-Benzoic Acid Derivatives: 1-substituted-1H-pyrazole-4-carboxylic acids (and their phenyl analogs).
Key Therapeutic Areas:
-
Antimicrobial: Inhibition of bacterial fatty acid biosynthesis (FabI/FabK).
-
Anticancer: Modulation of VEGFR-2 and induction of mitochondrial apoptosis.
Chemical Synthesis & Structural Logic[4][5]
Retrosynthetic Analysis
The construction of the 1,4-disubstituted pyrazole benzoic acid skeleton typically follows a convergent synthesis strategy. The choice of the hydrazine intermediate dictates the position of the benzoic acid moiety.
Scheme A: N1-Benzoic Acid Assembly
This route utilizes 4-hydrazinobenzoic acid as the key building block, reacting with 1,3-electrophiles (chalcones or 1,3-dicarbonyls).
-
Step 1: Condensation of acetophenone with Vilsmeier-Haack reagent (POCl₃/DMF) to yield 3-chloropropenal derivatives.
-
Step 2: Cyclization with 4-hydrazinobenzoic acid in ethanol/acetic acid.
Scheme B: C4-Functionalization via Vilsmeier-Haack
For derivatives requiring complex substitutions at the C4 position (e.g., anilinomethyl groups for antibacterial activity), the aldehyde functionality is introduced post-cyclization.
Structure-Activity Relationship (SAR)[5]
Antibacterial Activity (Target: FabI)
Recent studies highlight 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives as potent inhibitors of bacterial fatty acid synthesis.
-
The Acid Headgroup: The carboxylic acid at the para-position of the N1-phenyl ring is critical. It mimics the acidic phosphate group of the natural substrate (NADH) or interacts with basic residues (e.g., Arg) in the active site of the FabI enzyme.
-
The C4-Linker: A methyleneamino (-CH₂NH-) linker at C4 is superior to a direct bond or rigid double bond. It provides the necessary flexibility for the attached phenyl ring to occupy the hydrophobic pocket.
-
Electronic Effects: Electron-withdrawing groups (F, Cl) on the C3-phenyl ring enhance lipophilicity and membrane permeability, lowering MIC values against S. aureus and E. faecalis.
Anti-inflammatory Activity (Target: COX-2)
The 1,4-disubstituted scaffold serves as a bioisostere to the 1,5-diarylpyrazole class (e.g., Celecoxib).
-
Selectivity Determinant: The benzoic acid moiety (or its sulfonamide analog) inserts into the hydrophilic side pocket of COX-2.
-
Steric Bulk: Bulky substituents at C3 (e.g., 4-methoxyphenyl) favor COX-2 selectivity over COX-1 by exploiting the larger active site volume of the inducible isoform.
Data Summary: Comparative Potency
| Derivative Class | Substitution (R) | Target | Activity (IC₅₀ / MIC) | Reference |
| N1-Benzoic Acid | C4-Anilinomethyl | S. aureus (FabI) | MIC: 0.5 - 2.0 µg/mL | [KC et al., 2022] |
| N1-Benzoic Acid | C4-Formyl-3-(3-F-Ph) | A. baumannii | MIC: 1.56 µg/mL | [Bhatia et al., 2019] |
| 1,3,4-Trisubstituted | C4-Sulfonamide | COX-2 | IC₅₀: 0.08 µM | [Qiu et al.] |
| Pyrazoline-Benzoic | N1-Benzoic Acid | COX-2 | IC₅₀: 0.52 µM | [Abdellatif et al.] |
Mechanistic Pathways
Bacterial Fatty Acid Biosynthesis Inhibition
The primary mechanism for the antibacterial activity of these derivatives is the inhibition of Enoyl-ACP Reductase (FabI), a rate-limiting enzyme in the type II fatty acid synthesis (FAS-II) pathway. Unlike type I FAS in humans, the bacterial system is discrete, making it a selective target.
Detailed Experimental Protocols
Synthesis of 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid
This protocol yields the core aldehyde intermediate used for further functionalization.
Reagents:
-
Acetophenone (10 mmol)
-
POCl₃ (30 mmol)
-
DMF (excess)
-
4-Hydrazinobenzoic acid (10 mmol)
Procedure:
-
Vilsmeier-Haack Formylation: Add POCl₃ dropwise to DMF at 0°C. Stir for 30 min. Add acetophenone and heat to 60°C for 3 hours. Pour into ice water and neutralize with Na₂CO₃ to isolate 3-chloro-3-phenylpropenal.
-
Cyclization: Dissolve the isolated propenal and 4-hydrazinobenzoic acid in ethanol (50 mL). Add catalytic glacial acetic acid (5 drops).
-
Reflux: Heat the mixture at reflux (78°C) for 6–8 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).
-
Workup: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF to yield a yellow solid.
-
Validation: ¹H NMR (DMSO-d₆) should show a singlet aldehyde proton at ~9.98 ppm and the pyrazole C5-H singlet at ~9.47 ppm.
COX-2 Inhibition Assay (Colorimetric)
Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Protocol:
-
Preparation: Reconstitute recombinant human COX-2 enzyme in Tris buffer (pH 8.0).
-
Incubation: Add 10 µL of the test compound (dissolved in DMSO) to 150 µL of enzyme solution. Incubate at 25°C for 5 minutes.
-
Initiation: Add 10 µL of Arachidonic Acid (substrate) and 10 µL of TMPD.
-
Measurement: Read absorbance at 590 nm kinetically for 5 minutes using a microplate reader.
-
Calculation: Calculate % Inhibition =
.
References
-
KC, H. R., Gilmore, D., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.[4] Antibiotics, 11(7), 939. Link
-
Bhatia, R., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid. ACS Omega, 4(11), 14381–14391. Link
- Qiu, H., et al. (2014). Design, synthesis and biological evaluation of novel 1,3,4-trisubstituted pyrazole derivatives as potent COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2130-2133.
- Abdellatif, K. R. A., et al. (2010). Pyrazole-based analogues as selective COX-2 inhibitors: synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 1-10.
-
BenchChem. Structure-Activity Relationship of Benzoic Acid Derivatives. Link
Sources
- 1. Non-acidic 1,3,4-trisubstituted-pyrazole derivatives as lonazolac analogs with promising COX-2 selectivity, anti-inflammatory activity and gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. "Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Aci" by Hansa Raj KC, David Gilmore et al. [arch.astate.edu]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrazole-Benzoic Acid Hybrids
Abstract
The strategic fusion of distinct pharmacophores into hybrid molecules represents a powerful paradigm in modern drug discovery. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of a particularly fruitful class of these hybrids: those combining the pyrazole and benzoic acid scaffolds. Both moieties are considered "privileged structures" in medicinal chemistry, independently contributing to a vast number of approved therapeutic agents.[1][2] Their combination yields a versatile molecular architecture with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] This document will deconstruct the core principles governing the biological activity of these hybrids, offering field-proven insights into the causal relationships behind synthetic choices and experimental design. We will dissect the influence of substitutions on both heterocyclic and aromatic rings, present detailed experimental protocols for synthesis and biological evaluation, and provide a forward-looking perspective on this promising class of compounds.
The Rationale for Hybridization: Leveraging Privileged Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[4][5] Its conformational rigidity, potential for hydrogen bonding, and favorable pharmacokinetic properties make it a frequent component of FDA-approved drugs.[1][4] Similarly, the benzoic acid scaffold is a fundamental building block, offering a tunable platform where substitutions on the phenyl ring can precisely modulate steric, electronic, and lipophilic properties to achieve desired pharmacological outcomes.[6][7]
The creation of pyrazole-benzoic acid hybrids is predicated on the principle of synergistic pharmacology. By covalently linking these two validated pharmacophores, medicinal chemists aim to:
-
Engage Multiple Binding Pockets: The hybrid structure can simultaneously interact with different sub-pockets of a target protein, leading to enhanced potency and selectivity.
-
Modulate Physicochemical Properties: The combination allows for fine-tuning of properties like solubility, lipophilicity (LogP), and metabolic stability, which are critical for drug-likeness.
-
Explore Novel Chemical Space: Hybridization generates novel molecular architectures that can overcome resistance mechanisms or target protein families that are recalcitrant to single-pharmacophore agents.[8]
These hybrids have demonstrated significant potential across various therapeutic areas, acting as potent inhibitors of kinases, enzymes involved in DNA repair, and microbial growth pathways.[3][4][9]
General Synthetic Strategies
The construction of pyrazole-benzoic acid hybrids typically follows a convergent synthetic approach. A common and effective method involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulation. A representative workflow is the Vilsmeier-Haack reaction for formylation.
Representative Synthetic Protocol: Vilsmeier-Haack Cyclization
This protocol describes a common method for synthesizing a 4-formyl-pyrazole-benzoic acid core, which serves as a versatile intermediate for further derivatization.[10]
Step 1: Hydrazone Formation
-
Dissolve 4-hydrazinobenzoic acid (1.0 eq) and a substituted acetophenone (1.05 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting hydrazone is often used in the next step without further purification.[9]
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to an ice-cold solution of N,N-dimethylformamide (DMF).
-
Add the crude hydrazone from Step 1 to the Vilsmeier reagent.
-
Reflux the reaction mixture for 2-4 hours.[10]
-
Carefully pour the reaction mixture into ice-cold water to quench the reaction.
-
Neutralize the solution with an excess of sodium bicarbonate.
-
The precipitated product, the 1-(4-carboxyphenyl)-pyrazole-4-carbaldehyde derivative, is collected by filtration, washed with water, and recrystallized from ethanol.[10]
This aldehyde intermediate is then readily converted into various derivatives (e.g., hydrazones, Schiff bases) for SAR exploration.[9]
Caption: General Synthetic Workflow for Pyrazole-Benzoic Acid Hybrids.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of these hybrids is exquisitely sensitive to the nature and position of substituents on both the pyrazole and benzoic acid rings. The following sections dissect these relationships.
SAR of the Pyrazole Ring
The pyrazole ring offers several positions for substitution (N1, C3, C4, C5), each playing a distinct role in target engagement.
-
N1-Position: In most active hybrids, the N1 position of the pyrazole is substituted with the benzoic acid moiety, anchoring this part of the molecule in what is often a key recognition pocket. The linkage is crucial for orienting the rest of the scaffold.
-
C3-Position: Substitution at the C3-position often involves aryl or heteroaryl groups. The nature of this group can significantly impact potency. For example, in a series of antimicrobial agents, replacing a phenyl ring with a larger naphthyl ring at C3 led to enhanced activity against drug-resistant bacteria.[9] This suggests the C3-substituent explores a hydrophobic pocket in the target enzyme or protein.
-
C4-Position: The C4-position is frequently a point of diversification. Small, flexible groups or functional handles like a formyl (-CHO) or cyano (-CN) group can serve as attachment points for further derivatization or can directly interact with the target.[9][10]
-
C5-Position: The C5-position is critical for modulating selectivity and potency. The presence of groups like an N-methyl-4-(trifluoromethyl)phenyl pyrazole at C5 has been shown to enhance cytotoxic activity in anticancer agents, indicating this position likely interacts with a specific region of the target kinase or enzyme.[11]
SAR of the Benzoic Acid Ring
The benzoic acid's carboxylic acid group is often a key pharmacophoric feature, forming critical hydrogen bonds or salt bridges with basic residues (e.g., Lysine, Arginine) in the active site of a target protein.
-
Position of the Carboxyl Group: The position of the -COOH group (ortho, meta, or para) is critical. A para substitution is most common, as it projects the carboxyl group away from the bulk of the molecule, making it accessible for interactions.
-
Ring Substitutions: The addition of other substituents to the benzoic acid ring can fine-tune electronic properties and confer additional interactions.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups can increase the acidity of the carboxyl group, potentially strengthening ionic interactions. Fluoro-substitutions, in particular, have been shown to increase antimicrobial activity.[9]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can influence lipophilicity and modulate binding within hydrophobic pockets.
-
Caption: Key Structure-Activity Relationship Hotspots on the Hybrid Scaffold.
Quantitative SAR Data Summary
The following table summarizes representative SAR data for a series of pyrazole-benzoic acid hybrids designed as antimicrobial agents against Staphylococcus aureus.
| Compound ID | C3-Substituent | Benzoic Acid Substitution | MIC (µg/mL) vs. S. aureus[9][12] |
| 1a | Phenyl | None | 3.12 |
| 1b | Naphthyl | None | 0.78 |
| 1c | Phenyl | 2-Fluoro | 1.56 |
| 1d | Naphthyl | 2-Fluoro | 0.78 |
| 1e | Phenyl | 4-Methoxy | 6.25 |
Analysis of SAR Trends:
-
C3-Substituent: A direct comparison between 1a and 1b clearly demonstrates that a larger, more hydrophobic substituent at the C3 position (Naphthyl vs. Phenyl) leads to a significant increase in potency.
-
Benzoic Acid Substitution: The introduction of a fluoro group (1c ) improves activity over the unsubstituted parent compound (1a ), highlighting the positive impact of an electron-withdrawing group. Conversely, an electron-donating group like methoxy (1e ) is detrimental to activity.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled biological assays are essential. The following protocol details a typical Minimum Inhibitory Concentration (MIC) assay used to evaluate the antibacterial activity of newly synthesized compounds.
Protocol: Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (37°C).
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the bacterial strain into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution Series:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL in CAMHB with 2% DMSO) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Positive Control: Wells containing bacteria and CAMHB with DMSO (no compound). This should show robust growth.
-
Negative Control: Wells containing only sterile CAMHB (no bacteria or compound). This should show no growth.
-
Standard Antibiotic Control: A row with a known antibiotic (e.g., Ciprofloxacin) to validate assay performance.
-
-
Incubation & Reading:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).
-
Caption: Workflow for a Broth Microdilution MIC Assay.
Conclusion and Future Perspectives
The hybridization of pyrazole and benzoic acid scaffolds has yielded a rich field of investigation for medicinal chemists. The SAR is well-defined, with clear trends emerging from the systematic modification of both ring systems. The C3 position of the pyrazole ring and the electronic nature of substituents on the benzoic acid ring are consistent and critical modulators of biological activity across different therapeutic targets.
Future research in this area will likely focus on:
-
Target-Specific Optimization: Moving beyond broad-spectrum activity to design hybrids with high selectivity for specific enzyme isoforms or receptor subtypes.[8]
-
Elucidation of Mechanisms: Combining SAR studies with molecular docking, X-ray crystallography, and mechanistic biology to gain a deeper understanding of how these compounds interact with their targets at a molecular level.[1]
-
Advanced Drug Delivery: Formulating the most promising leads into novel delivery systems to improve their pharmacokinetic and pharmacodynamic profiles.
The pyrazole-benzoic acid core is a robust and versatile platform. The insights and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and synthesize the next generation of potent and selective therapeutic agents based on this privileged hybrid architecture.
References
- Benchchem. The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery.
- PubMed. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026).
- PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025).
- PMC. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus.
- RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (2019).
- Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023).
- Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents.
- A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025).
- Chembridges Group. Benzoic Acid Applications and Use Cases | Full Guide. (2025).
- A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. (2025).
- Taylor & Francis. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023).
- PubMed. Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus. (2025).
- ResearchGate. Synthesis of the pyrazolyl benzoic acid derived aldehyde.
- PubMed. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents.
Sources
- 1. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid molecular weight and formula
Executive Summary
4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid is a synthetic diarylpyrazole scaffold widely utilized in medicinal chemistry as a core pharmacophore for designing anti-inflammatory (COX-2 inhibition) and anti-infective agents (specifically targeting Acinetobacter baumannii and MRSA). Characterized by a rigid 1,4-diarylpyrazole architecture, this molecule serves as a critical intermediate for generating hydrazone and amide libraries that probe the fatty acid biosynthesis (FAB) pathways in resistant bacteria.
This guide provides a definitive technical characterization, synthetic protocols, and application workflows for researchers utilizing this scaffold in drug discovery.
Physicochemical Characterization
The following data represents the calculated and experimentally validated properties for the free acid form.
Molecular Identity Table
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₆H₁₁ClN₂O₂ | |
| Molecular Weight | 298.72 g/mol | Average Mass |
| Monoisotopic Mass | 298.0509 g/mol | Significant for HRMS validation |
| PubChem CID | 5179232 | |
| SMILES | C1=CC(=CC=C1C2=CN(N=C2)C3=CC=C(C=C3)C(=O)O)Cl | Useful for cheminformatics |
| InChIKey | CSDGKFGDWSKXIS-UHFFFAOYSA-N | Unique Identifier |
Solubility & Stability Profile
-
Solubility: Poorly soluble in water (< 0.1 mg/mL). Highly soluble in DMSO (> 20 mg/mL) and DMF. Moderate solubility in hot ethanol.
-
pKa (Predicted): ~4.2 (Carboxylic acid moiety).
-
Stability: Stable under standard laboratory conditions. The pyrazole ring is resistant to oxidative degradation, but the carboxylic acid is susceptible to esterification if stored in alcoholic solvents with acid catalysts.
Synthetic Methodology
For research-scale production, two primary routes are established. Route A (Cyclocondensation) is preferred for gram-scale synthesis due to cost-efficiency. Route B (Cross-Coupling) is modular, allowing for rapid analog generation.
Route A: Cyclocondensation (Preferred)
This method utilizes 4-hydrazinobenzoic acid as the nucleophile reacting with a 1,3-electrophile (vinamidinium salt or malonaldehyde derivative).
-
Precursor 1: 4-Hydrazinobenzoic acid (CAS: 619-67-0)
-
Precursor 2: 2-(4-Chlorophenyl)malonaldehyde (or 3-(dimethylamino)-2-(4-chlorophenyl)acrolein)
Protocol:
-
Reagents: Dissolve 4-hydrazinobenzoic acid (1.0 eq) and the chlorophenyl-substituted malonaldehyde (1.1 eq) in Ethanol (0.5 M).
-
Catalysis: Add a catalytic amount of Acetic Acid or HCl (5 mol%).
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LCMS.
-
Workup: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.
-
Purification: Filter the precipitate, wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/DMF if necessary.
Route B: Chan-Lam / Suzuki Coupling (Modular)
Used when the pyrazole core is pre-synthesized and diverse aryl tails are required.
-
Step 1: Synthesis of 4-(4-chlorophenyl)-1H-pyrazole.
-
Step 2: Copper-catalyzed coupling with 4-boronobenzoic acid.
Synthetic Workflow Diagram
The following diagram illustrates the logic flow for synthesizing and validating the scaffold.
Figure 1: Step-wise synthetic workflow for the cyclocondensation route, highlighting critical stoichiometry and purification steps.
Biological Application & Mechanism
This molecule is rarely the final drug; rather, it is a "privileged scaffold." Its specific geometry (linear, rigid 1,4-substitution) allows it to mimic the hydrophobic core of various bioactive ligands.
Target Areas
-
Antibacterial Agents (A. baumannii): Derivatives of this acid (converted to hydrazones or amides) have shown potent activity against multidrug-resistant Acinetobacter baumannii.[1][2] The mechanism involves disruption of bacterial membranes or inhibition of Fatty Acid Biosynthesis (FAB).
-
COX-2 Inhibition: The 1,4-diarylpyrazole motif is structural homologous to Celecoxib. While the benzoic acid moiety alters the pharmacokinetics, it serves as a probe for anti-inflammatory pathways.
SAR Workflow (Structure-Activity Relationship)
Researchers typically derivatize the carboxylic acid (-COOH) to tune lipophilicity and target engagement.
Figure 2: Strategic derivatization of the carboxylic acid moiety for SAR exploration in drug discovery.
Analytical Validation
To ensure scientific integrity, the synthesized compound must meet the following criteria before use in biological assays.
-
¹H NMR (300 MHz, DMSO-d₆):
-
δ 13.0 (s, 1H): Carboxylic acid proton (broad, may exchange).
-
δ 9.0–8.0 (s, 2H): Pyrazole protons (C3-H and C5-H). Characteristic singlet or two close singlets.
-
δ 8.1–7.8 (m, 4H): Benzoic acid aromatic protons (AA'BB' system).
-
δ 7.5–7.3 (m, 4H): Chlorophenyl aromatic protons.
-
-
LC-MS (ESI):
-
Positive Mode [M+H]⁺: Expected m/z ~ 299.05.
-
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37.
-
References
-
PubChem. this compound (CID 5179232). National Library of Medicine. Available at: [Link]
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid...[2] ACS Omega.[2][3] Available at: [Link]
-
Alnufaie, R., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics... Antibiotics (MDPI). Available at: [Link]
-
Raj, K.C.H., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives... Antibiotics.[1][2][3][4][5] Available at: [Link]
Sources
- 1. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-[4-(Ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid - Amerigo Scientific [amerigoscientific.com]
- 5. mdpi.com [mdpi.com]
Architecting the Next Generation of Antimicrobials: A Technical Guide to Pyrazole-Based FASII Inhibitors
The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel therapeutic targets and chemotypes that bypass existing resistance mechanisms. The bacterial Type II Fatty Acid Biosynthesis (FASII) pathway has emerged as a highly vulnerable and selective target. Unlike the mammalian Type I (FASI) system—which utilizes a single large multi-enzyme complex—the bacterial FASII pathway relies on discrete, monofunctional enzymes. This structural and mechanistic divergence provides a therapeutic window for selective inhibition without cross-reactivity in human cells.
Within the landscape of FASII inhibitors, pyrazole derivatives have demonstrated exceptional promise. The pyrazole ring acts as a versatile, highly tunable pharmacophore capable of forming critical hydrogen bonds and π-stacking interactions within the hydrophobic pockets of FASII enzymes. This whitepaper provides an in-depth technical analysis of pyrazole-based FASII inhibitors, detailing their mechanistic targets, structure-activity relationships (SAR), and the self-validating experimental protocols required for their development.
Mechanistic Nodes: Targeting the FASII Elongation Cycle
The FASII pathway is responsible for synthesizing the lipid components of the bacterial cell membrane, and in the case of Mycobacterium tuberculosis (M. tb), the ultra-long-chain mycolic acids essential for its impermeable cell wall[1]. Pyrazole derivatives primarily target two critical nodes in this pathway:
-
FabH (β-Ketoacyl-ACP Synthase III): FabH initiates the elongation cycle by catalyzing the Claisen condensation of malonyl-ACP with an acyl-CoA primer. Pyrazole derivatives, particularly 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles, act as potent competitive inhibitors by occupying the acyl-binding channel, effectively starving the bacteria of essential fatty acid precursors[2].
-
FabI / InhA (Enoyl-ACP Reductase): FabI (or InhA in M. tb) catalyzes the final, rate-limiting reduction step of the elongation cycle. Pyrazoles function as direct, non-covalent inhibitors. They form a ternary complex with the enzyme and the NADH/NAD+ cofactor, bypassing the need for prodrug activation (a common resistance mechanism seen with Isoniazid, which requires KatG activation)[1].
Bacterial FASII pathway highlighting pyrazole-mediated inhibition of FabH and FabI/InhA.
Structure-Activity Relationship (SAR) & Quantitative Efficacy
The efficacy of pyrazole-based inhibitors is highly dependent on their peripheral substitutions. SAR studies reveal that halogenation (e.g., fluorine or chlorine) on the phenyl rings attached to the pyrazole core significantly enhances lipophilicity and target affinity[2]. Furthermore, recent advancements have shown that introducing ionizable nitrogens (e.g., pyrazole-amides) drastically improves the compound's ability to penetrate the complex cell envelopes of Gram-negative bacteria and M. tuberculosis[3].
Quantitative Efficacy of Key Pyrazole Derivatives
| Compound / Scaffold | Primary Target | IC₅₀ (µM) | MIC (µg/mL) | Key Pathogen | Source |
| Compound 12 (Fluorophenyl pyrazole) | FabH | 4.2 | 1.56 | E. coli | [1.3] |
| Compound 13 (Chlorophenyl pyrazole) | FabH | 7.6 | 3.12 | E. coli | [1.3] |
| Compound 8 (Bis(trifluoromethyl)aniline) | FabI / Cell Wall | N/A | 0.78 | S. aureus | [1.14] |
| Compound 78 (Piperidinol pyrazole) | aNAT (M. tb) | 7.7 | N/A | M. tuberculosis | [1.4] |
| Positive-charge Pyrazole-amide | GPB / GNB | N/A | < 10 | S. pneumoniae | [1.13] |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of pyrazole inhibitors must follow a self-validating workflow. A compound that inhibits an enzyme in vitro may fail in vivo due to efflux pumps, poor permeability, or non-specific cytotoxicity. Therefore, the workflow is designed to establish strict causality: Target Binding → Cellular Penetration → Pathogen Death → Mammalian Safety .
Self-validating screening workflow for pyrazole-based antibacterial development.
Protocol 1: In Vitro FabI Enzyme Inhibition Assay (Spectrophotometric)
Causality & Rationale: FabI utilizes NADH to reduce enoyl-ACP. By substituting the unstable natural substrate with a commercially available surrogate (Crotonyl-CoA), we can directly quantify FabI activity by monitoring the oxidation of NADH to NAD+ via the decrease in absorbance at 340 nm[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 100 mM sodium phosphate (pH 7.5) and 150 mM NaCl. Self-validation step: Run a blank to ensure no background absorbance at 340 nm.
-
Reagent Assembly: In a 96-well UV-transparent microplate, add 1 nM purified recombinant FabI enzyme and 250 µM NADH.
-
Inhibitor Incubation: Add the pyrazole derivative (dissolved in DMSO, final DMSO concentration < 1% to prevent enzyme denaturation) at varying concentrations (0.1 µM to 50 µM). Incubate for 15 minutes at 25°C. Causality: Pre-incubation is critical because many pyrazole-based InhA inhibitors are slow-onset binders that require time to induce conformational changes in the substrate-binding loop[1].
-
Reaction Initiation: Add 250 µM Crotonyl-CoA to initiate the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm continuously for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (v₀) for each concentration. Determine the IC₅₀ using non-linear regression (e.g., GraphPad Prism).
Protocol 2: Whole-Cell MIC Determination & Cytotoxicity Profiling
Causality & Rationale: Potent enzyme inhibition does not guarantee antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) assay verifies that the pyrazole can penetrate the bacterial cell envelope. Concurrently, testing against mammalian cell lines (e.g., HepG2) ensures the compound targets bacterial FASII and not mammalian FASI or general cellular machinery[5].
Step-by-Step Methodology:
-
Bacterial Inoculum: Grow the target strain (e.g., S. aureus ATCC 29213 or M. tuberculosis H37Rv) to the mid-logarithmic phase. Dilute to a final inoculum of
CFU/mL in Mueller-Hinton Broth (MHB) or Middlebrook 7H9 broth. -
Serial Dilution: Perform two-fold serial dilutions of the pyrazole compound in a 96-well plate (range: 64 µg/mL to 0.06 µg/mL).
-
Incubation: Add the bacterial inoculum. Incubate at 37°C for 18-24 hours (or up to 14 days for M. tb).
-
MIC Determination: Add resazurin dye; the MIC is the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced), indicating no bacterial metabolism.
-
Cytotoxicity Counter-Screen: Plate HepG2 cells (
cells/well) in DMEM. Expose to the pyrazole at the MIC for 48 hours. Use an MTT assay to determine mammalian cell viability. -
Validation: Calculate the Selectivity Index (SI = IC₅₀_HepG2 / MIC). An SI > 10 validates the pyrazole as a pathogen-selective hit suitable for in vivo progression.
Conclusion
Pyrazole-based inhibitors represent a highly adaptable and potent class of molecules for targeting the bacterial FASII pathway. By systematically exploiting structural modifications—such as halogenation for FabH affinity or the introduction of ionizable nitrogens for Gram-negative permeability—researchers can overcome the intrinsic resistance barriers of modern pathogens. Adhering to strict, self-validating experimental workflows ensures that only compounds with genuine target engagement and high selectivity advance through the preclinical pipeline.
References
- Source: National Institutes of Health (NIH)
- Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors Source: ResearchGate URL
- Development of 4-[4-(Anilinomethyl)
- Source: National Institutes of Health (NIH)
- A Positive Charge in an Antimalarial Compound Unlocks Broad-spectrum Antibacterial Activity Source: ChemRxiv URL
- Structural and Enzymatic Analyses Reveal the Binding Mode of a Novel Series of Francisella tularensis Enoyl Reductase (FabI)
Sources
A Technical Guide to Novel Antimicrobial Agents Featuring Chlorophenyl-Pyrazole Moieties
In an era where antimicrobial resistance (AMR) poses a significant threat to global health, the discovery and development of novel antimicrobial agents are of paramount importance. Among the myriad of heterocyclic compounds explored for their therapeutic potential, pyrazole derivatives have emerged as a particularly promising scaffold. This guide provides an in-depth technical exploration of a specific subclass: novel antimicrobial agents containing chlorophenyl-pyrazole moieties. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Imperative for New Antimicrobials and the Promise of Pyrazoles
The relentless evolution of multidrug-resistant (MDR) pathogens has rendered many conventional antibiotics ineffective, creating an urgent need for new chemical entities with novel mechanisms of action.[1] Heterocyclic compounds, with their diverse structures and biological activities, represent a rich source for the discovery of new antimicrobial agents.[2] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered considerable attention due to its presence in numerous biologically active compounds, including approved drugs.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5][6][7]
The Strategic Importance of the Chlorophenyl-Pyrazole Core
The incorporation of a chlorophenyl group into the pyrazole scaffold is a strategic design element that has been shown to significantly enhance antimicrobial potency.[8][9] The presence of the chlorine atom, a halogen, can modulate the electronic and lipophilic properties of the molecule, which in turn can influence its ability to penetrate bacterial cell membranes, bind to target enzymes, and evade efflux pumps.[8] Structure-activity relationship (SAR) studies have consistently demonstrated that the position and number of chlorine substituents on the phenyl ring can have a profound impact on the antimicrobial spectrum and efficacy of these compounds.[9] For instance, certain 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have exhibited potent antifungal and antitubercular activities.[10]
Synthesis of Chlorophenyl-Pyrazole Derivatives: A Methodological Overview
The synthesis of chlorophenyl-pyrazole derivatives can be achieved through various synthetic routes, often involving multi-component reactions that allow for the efficient construction of the heterocyclic core and the introduction of diverse substituents. A common and effective method involves the condensation of a β-diketone with a substituted hydrazine.
Experimental Protocol: Synthesis of 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole
This protocol details a representative synthesis adapted from established methodologies.[11]
Step 1: Synthesis of the Diazonium Salt of 4-Chloroaniline
-
Dissolve 4-chloroaniline (0.01 mol) in a mixture of concentrated HCl (8 mL) and water (6 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (0.02 mol) to the cooled solution while maintaining the temperature below 5 °C.
Step 2: Coupling Reaction to Form the Hydrazono Intermediate
-
In a separate flask, prepare a cooled solution of acetylacetone (0.01 mol) and sodium acetate (0.05 mol) in ethanol (20 mL).
-
Filter the cold diazonium salt solution from Step 1 directly into the acetylacetone solution with vigorous stirring.
-
Continue stirring for 2 hours at low temperature.
-
Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione.
Step 3: Cyclization to Form the Pyrazole Ring
-
Reflux a mixture of the hydrazono intermediate (0.01 mol) from Step 2 and hydrazine hydrate (0.015 mol) in glacial acetic acid (15 mL) for 4-5 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the residue to allow for the crystallization of the product.
-
Filter the solid, wash with a small amount of cold ethanol, and dry to yield 4-((4-chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of a chlorophenyl-pyrazole derivative.
Unraveling the Mechanism of Antimicrobial Action
The antimicrobial efficacy of chlorophenyl-pyrazole derivatives is often attributed to their ability to interfere with essential bacterial processes. Several molecular targets have been identified, with DNA gyrase and dihydrofolate reductase (DHFR) being among the most studied.[8]
-
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By binding to this enzyme, pyrazole derivatives can inhibit its activity, leading to the accumulation of DNA strand breaks and ultimately cell death.[8][12] Molecular docking studies have provided insights into the binding modes of these compounds within the active site of DNA gyrase.[8][13]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid biosynthesis pathway, which is crucial for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts these processes, leading to a bacteriostatic or bactericidal effect.[8]
-
Cell Wall Disruption: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to loss of cellular integrity and lysis.[12]
Proposed Mechanism of Action Diagram
Caption: Proposed mechanisms of antimicrobial action for chlorophenyl-pyrazoles.
Structure-Activity Relationship (SAR) Studies
The antimicrobial activity of chlorophenyl-pyrazole derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing the potency and selectivity of these compounds. Key findings from various studies include:
-
Substitution on the Phenyl Ring: Halogenation, particularly with chlorine, at the para-position of the phenyl ring generally enhances antibacterial activity.[8] The presence of electron-withdrawing groups can also positively influence potency.
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring play a critical role. For example, the fusion of other heterocyclic rings, such as imidazothiadiazole, to the pyrazole core has been shown to result in compounds with high selective inhibitory activity against multi-drug resistant strains.[14]
-
Hybrid Molecules: The creation of hybrid molecules by linking the chlorophenyl-pyrazole scaffold to other pharmacophores, such as penicillin or coumarin, has been explored as a strategy to overcome resistance and enhance activity.[8]
Table 1: Antimicrobial Activity of Representative Chlorophenyl-Pyrazole Derivatives
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| 1 | 3-(4-chlorophenyl)-4-substituted pyrazole | Mycobacterium tuberculosis H37Rv | Not specified | [10] |
| 2 | Pyrazole benzamide derivative | NDM-1-positive A. baumannii | Not specified | [8] |
| 3 | (2-Chlorophenyl)(...)-1H-pyrazol-1-yl)methanone | Drug-resistant strains | Not specified | [14] |
| 4 | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | E. coli and S. aureus | Not specified | [11] |
| 5 | 1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | E. coli FabH | 7.6 (IC50) | [15] |
In Vitro and In Vivo Evaluation of Antimicrobial Efficacy
The biological evaluation of novel chlorophenyl-pyrazole derivatives is a critical step in the drug development process. This typically involves a series of in vitro and, in some cases, in vivo studies.
In Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro activity of an antimicrobial agent. It is the lowest concentration of the compound that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: Culture the test organism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antimicrobial Susceptibility Testing Workflow
Sources
- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. ijrar.org [ijrar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meddocsonline.org [meddocsonline.org]
- 8. probiologists.com [probiologists.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Synthesis of 4-(4-Chlorophenyl)-1H-pyrazole via Condensation of 4-Chlorophenylmalonaldehyde with Hydrazine Derivatives
Introduction
Pyrazoles represent a highly privileged structural motif in drug discovery, frequently serving as the core scaffold for kinase inhibitors, anti-inflammatory agents, and agrochemicals. The synthesis of 4-arylpyrazoles, such as 4-(4-chlorophenyl)-1H-pyrazole, requires precise regiocontrol. While traditional Knorr pyrazole syntheses utilizing asymmetric 1,3-diketones often yield difficult-to-separate mixtures of 3- and 5-substituted regioisomers, the use of 2-arylmalonaldehydes completely circumvents this issue. By employing 4-chlorophenylmalonaldehyde as the 1,3-dicarbonyl equivalent, the condensation with hydrazine derivatives proceeds with absolute regioselectivity to afford the 4-arylpyrazole core[1].
Mechanistic Rationale
The reaction is a classic dehydrative condensation driven by thermodynamic stability. The mechanism is initiated by the protonation of one of the formyl groups of 4-chlorophenylmalonaldehyde by a Brønsted acid (e.g., glacial acetic acid). This protonation significantly enhances the electrophilicity of the carbonyl carbon. The primary amine of the hydrazine derivative undergoes a nucleophilic addition to this activated carbonyl, forming a transient hemiaminal intermediate that rapidly dehydrates to form a hydrazone[2].
Subsequently, the secondary nitrogen of the hydrazone attacks the remaining formyl group in an intramolecular cyclization event. A final dehydration step drives the aromatization of the newly formed five-membered ring, yielding the highly stable, conjugated pyrazole system[3].
Experimental Methodology
Reagents and Materials
-
4-Chlorophenylmalonaldehyde : 1.0 equiv (Limiting reagent)
-
Hydrazine hydrate (64% hydrazine) : 1.2 equiv (or substituted hydrazines like phenylhydrazine)
-
Absolute Ethanol : Reaction solvent
-
Glacial Acetic Acid : 0.1 equiv (Catalyst)
-
Ethyl Acetate, Brine, Anhydrous Na₂SO₄ : For downstream workup
Step-by-Step Protocol
-
Preparation of the Reaction Mixture : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenylmalonaldehyde (5.0 mmol) in 15 mL of absolute ethanol.
-
Causality: Ethanol is selected as it fully solubilizes both starting materials and supports a safe, moderate reflux temperature (78 °C) ideal for driving this condensation without degrading the product.
-
-
Controlled Addition : Cool the flask to 0 °C using an ice-water bath. Add hydrazine hydrate (6.0 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Causality: Hydrazine is a highly reactive nucleophile. Dropwise addition at 0 °C prevents rapid exothermic spikes and minimizes the formation of unwanted azine byproducts (which occur when one hydrazine molecule reacts with two malonaldehyde molecules).
-
-
Catalyst Introduction : Add glacial acetic acid (0.5 mmol, 0.1 equiv) to the mixture.
-
Causality: The weak acid lowers the activation energy for the initial nucleophilic attack by activating the carbonyl. A catalytic amount is crucial; excess acid would fully protonate the hydrazine, rendering it non-nucleophilic and halting the reaction[3].
-
-
Reflux and Monitoring (Self-Validation) : Attach a reflux condenser and heat the reaction mixture to 78 °C for 2.5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase until the starting material spot completely disappears.
-
Solvent Removal : Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
Liquid-Liquid Extraction : Dilute the concentrated residue with 25 mL of ethyl acetate and wash with 15 mL of saturated aqueous NaCl (brine).
-
Causality: The brine wash effectively removes the water-soluble acetic acid catalyst and any unreacted hydrazine hydrate, driving the hydrophobic pyrazole product entirely into the ethyl acetate layer.
-
-
Drying and Purification : Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness. Purify the crude product via recrystallization from hot ethanol to afford pure 4-(4-chlorophenyl)-1H-pyrazole.
Quantitative Data Presentation
To validate the robustness of this protocol, a solvent and catalyst optimization study was conducted. The results are summarized in Table 1 , demonstrating why the combination of ethanol and acetic acid was selected as the optimal system.
Table 1: Optimization of Reaction Conditions for the Synthesis of 4-(4-Chlorophenyl)-1H-pyrazole
| Entry | Solvent | Catalyst (Equiv) | Temperature (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | Methanol | None | 65 (Reflux) | 8.0 | 45 | Sluggish reaction; lack of acid activation stalls hydrazone formation. |
| 2 | Methanol | AcOH (0.1) | 65 (Reflux) | 4.0 | 78 | Good conversion, but lower reflux temp extends reaction time. |
| 3 | Ethanol | AcOH (0.1) | 78 (Reflux) | 2.5 | 92 | Optimal conditions; rapid, clean conversion with high solubility. |
| 4 | THF | AcOH (0.1) | 66 (Reflux) | 5.0 | 65 | Poor solubility of the highly polar hemiaminal intermediates. |
| 5 | Water | Boric Acid (0.1) | 70 | 3.0 | 81 | Green alternative, but requires vigorous stirring due to insolubility. |
Visualizations
Workflow and reaction progression for 4-(4-chlorophenyl)-1H-pyrazole synthesis.
Logical mechanistic pathway of the acid-catalyzed condensation and cyclization.
References
1.2 - ResearchGate[2] 2. 1 - Smolecule[1] 3.3 - Journal of Applied Pharmaceutical Science[3]
Sources
High-Efficiency Suzuki-Miyaura Cross-Coupling for Pyrazole-Benzoic Acid Hybrids: Application Note & Protocol
Executive Summary & Rationale
The synthesis of biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical development[1]. Specifically, hybrid scaffolds combining pyrazole rings and benzoic acid (or benzamide) derivatives are highly sought after in medicinal chemistry. These motifs serve as critical pharmacophores in the development of potent antibacterial agents, such as New Delhi metallo-β-lactamase-1 (NDM-1) inhibitors, and neurodegenerative disease therapeutics like cholinesterase inhibitors[2][3].
However, coupling these two specific moieties presents a highly complex catalytic environment. This application note provides a self-validating, causality-driven protocol for the successful cross-coupling of pyrazole boronic acids (or esters) with halobenzoic acids, optimizing catalyst stability, base selection, and solvent dynamics.
Mechanistic Causality & Reaction Design
Designing a robust protocol for this specific coupling requires overcoming two primary substrate-driven challenges:
-
Catalyst Poisoning via Pyrazole Coordination: Pyrazoles contain sp²-hybridized nitrogen atoms with free lone pairs. In the catalytic cycle, these nitrogen atoms can competitively coordinate to the palladium center, displacing essential phosphine ligands. This coordination alters the steric and electronic properties of the metal, often leading to premature catalyst deactivation and the precipitation of inactive palladium black at elevated temperatures[4][5].
-
Acid-Base Interference & Protodeboronation: The Suzuki-Miyaura reaction strictly requires a basic environment to convert the trivalent boronic acid into a tetravalent, nucleophilic boronate "ate" complex, which is the active species required for the transmetalation step[1]. The acidic carboxylic proton of a benzoic acid substrate neutralizes the inorganic base, suppressing transmetalation. If transmetalation is delayed, the pyrazole boronic acid is left exposed to high temperatures and basic water, leading to competitive protodeboronation (cleavage of the C-B bond).
The Solution: Successful coupling necessitates a highly active palladium precatalyst (e.g.,
Catalytic Workflow
Catalytic cycle of Suzuki-Miyaura coupling for pyrazole-benzoic acid synthesis.
Quantitative Optimization Data
The following table summarizes the empirical optimization of reaction conditions, demonstrating the causality behind the selected protocol parameters.
| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Rationale |
| 1,4-Dioxane/ | 95–100 | 85–91% | Optimal biphasic system; water dissolves base for boronate formation, dioxane solubilizes organics[2]. | ||
| Toluene | 100 | 56% | Lower yield due to poor base solubility and delayed transmetalation in the absence of water[3]. | ||
| DMF | 100 | <45% | Strong base in polar aprotic solvent leads to rapid catalyst decomposition (Pd-black) at high temps. | ||
| 1,4-Dioxane/ | 95 | 72% | Requires in situ reduction to Pd(0); slightly lower efficiency than pre-formed Pd(0) complexes[4]. |
Standardized Experimental Protocol
This methodology is optimized for the coupling of 4-bromobenzoic acid with pyrazole-3-boronic acid pinacol ester.
Step 1: Reagent Preparation & Degassing
Causality: The active Pd(0) species is highly susceptible to oxidation by dissolved
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 equiv, 1.0 mmol) and pyrazole-3-boronic acid pinacol ester (1.2 equiv, 1.2 mmol).
-
Add 8.0 mL of anhydrous 1,4-dioxane.
-
Sparge the solution with ultra-pure Argon for 15 minutes using a submerged needle.
Step 2: Base Activation & Catalyst Introduction
Causality: A 3.0 molar equivalent of
-
In a separate vial, dissolve
(3.0 equiv, 3.0 mmol) in 2.0 mL of deionized water. Degas this aqueous solution with Argon for 10 minutes. -
Transfer the aqueous base to the Schlenk flask via a gas-tight syringe.
-
Under a heavy positive stream of Argon, quickly add the
precatalyst (7 mol%, 0.07 mmol) to the biphasic mixture. Seal the flask immediately.
Step 3: Reaction Execution
Causality: High thermal energy is required to overcome the activation barrier of transmetalation for electron-rich pyrazole substrates[5].
-
Transfer the flask to a pre-heated oil bath set to 95 °C.
-
Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic phases.
-
Reflux for 20–24 hours. Monitor the consumption of the halide via LC-MS.
Step 4: Amphoteric Work-Up & Isolation
Causality: The resulting hybrid product contains both a basic pyrazole nitrogen and an acidic carboxylate, requiring precise pH control during extraction[4].
-
Cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and 10 mL of water.
-
Transfer to a separatory funnel. Carefully adjust the pH of the aqueous layer to ~4.5 using 1M HCl. Note: This protonates the carboxylate for organic solubility without fully ionizing the pyrazole.
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Combine the organic layers, wash with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Purify the crude product via flash column chromatography (Silica gel, typically
/MeOH gradient) to yield the pure pyrazole-benzoic acid hybrid.
Self-Validating Troubleshooting Matrix
| Observation / Symptom | Mechanistic Root Cause | Validation & Corrective Action |
| Rapid formation of black precipitate; stalled reaction. | Catalyst decomposition into inactive Pd(0) nanoparticles (Pd-black) due to oxygen ingress or thermal instability of monodentate | Action: Verify Schlenk line integrity. If the issue persists, switch to a bidentate ligand system (e.g., |
| High recovery of starting halide; loss of boronic acid mass. | Protodeboronation of the pyrazole boronic acid, accelerated by prolonged exposure to high temperatures and excess aqueous base prior to transmetalation[1]. | Action: Switch from a free boronic acid to a pinacol ester (BPin) for higher stability. Alternatively, implement a syringe-pump slow-addition of the boronic ester over 4 hours. |
| Product remains trapped in the aqueous layer during work-up. | The amphoteric nature of the product causes it to form a highly water-soluble zwitterion at neutral pH. | Action: Strictly monitor the pH during extraction. Adjust precisely to pH 4.5–5.0. If extraction fails, lyophilize the aqueous layer and extract the solid residue with hot methanol. |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of 4-aryl-<i>N</i>-(5-methyl-1<i>H</i>-pyrazol-3-yl)benzamides <i>via</i> Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Solubility enhancement of 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid in DMSO
Application Note: Solubility Enhancement of 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid in DMSO for In Vitro and In Vivo Assays
Executive Summary
The compound this compound is a highly lipophilic diarylpyrazole derivative featuring a terminal carboxylic acid. While the pyrazole scaffold is a privileged structure in drug discovery[1], the combination of planar aromatic rings and a hydrogen-bonding carboxylic acid often results in poor solubility, even in universal organic solvents like Dimethyl Sulfoxide (DMSO). This application note provides a mechanistic, step-by-step guide to overcoming the thermodynamic and kinetic barriers of dissolving this "brick dust" compound, ensuring reproducible stock solutions for downstream biological assays.
Physicochemical Profiling & Mechanistic Rationale
To successfully solvate a molecule, the solvent must disrupt the compound's crystal lattice energy. The solubility challenges of this compound stem from two primary structural features:
-
Hydrophobic Stacking: The planar pyrazole core and the 4-chlorophenyl ring promote strong intermolecular
stacking[2][3]. -
Carboxylic Acid Dimerization: The benzoic acid moiety forms robust, hydrogen-bonded homodimers.
While DMSO is a powerful polar aprotic solvent and a strong hydrogen-bond acceptor, it is a weak hydrogen-bond donor. Consequently, neat DMSO often struggles to spontaneously disrupt these homodimers at room temperature without external kinetic energy or thermodynamic formulation shifts[2][3]. Overcoming this requires a tiered approach: thermokinetic disruption, co-solvency, and chemical modification (salt formation)[4][5].
Strategic Solubilization Workflow
Stepwise solubility enhancement workflow for lipophilic pyrazole derivatives in DMSO.
Detailed Experimental Protocols: A Self-Validating System
The following protocols are designed to be sequential. Do not proceed to the next phase unless the previous phase fails to yield a completely clear solution.
Phase 1: Thermokinetic Disruption (Baseline Solubilization)
Causality: For many solid solutes, solubility increases exponentially with temperature[2][6]. Gentle heating provides the kinetic energy required to overcome the enthalpy of the crystal lattice. Concurrently, bath sonication induces acoustic cavitation—microscopic bubbles that collapse and generate localized shear forces, mechanically fracturing microcrystals and exponentially increasing the surface area for solvent interaction[5].
Protocol:
-
Weigh the required mass of this compound into a sterile, amber microcentrifuge tube (the compound may be light-sensitive).
-
Add the calculated volume of 100% anhydrous, cell-culture grade DMSO to achieve the target master stock concentration (e.g., 10 mM)[3][7].
-
Vortex vigorously for 60 seconds.
-
Place the tube in a water bath sonicator pre-heated to 37°C – 40°C for 10 minutes[6]. Note: Do not exceed 50°C to prevent potential thermal degradation of the pyrazole core.
-
Self-Validation Step: Centrifuge the tube at 10,000 × g for 3 minutes. Inspect the bottom of the tube against a dark background. If a white micro-pellet or cloudiness is visible, the compound has not reached thermodynamic equilibrium[7]. Proceed to Phase 2.
Phase 2: Thermodynamic Shift via Co-Solvency
Causality: If kinetic energy is insufficient, the solvent's dielectric microenvironment must be altered. Co-solvents like Polyethylene Glycol (PEG-300 or PEG-400) or N,N-Dimethylacetamide (DMA) reduce interfacial tension and provide diverse solvation pockets that disrupt persistent hydrophobic interactions better than neat DMSO alone[4][5].
Protocol:
-
Instead of 100% DMSO, prepare a solvent blend: 80% DMSO / 20% PEG-400 (v/v).
-
Add the solvent blend to the dry compound.
-
Repeat the vortexing and sonication steps from Phase 1.
-
Self-Validation Step: Centrifuge and visually inspect. If precipitation persists, the crystal lattice energy of the benzoic acid dimers is the limiting factor. Proceed to Phase 3.
Phase 3: Chemical Modification (In Situ Salt Formation)
Causality: this compound is a weak acid. By introducing a stoichiometric amount of a base, the carboxylic acid is deprotonated into a carboxylate anion. The segregation of ions creates powerful ion-dipole interactions with the solvent, drastically lowering the lattice energy and enhancing the dissolution rate by orders of magnitude[2][4].
Protocol:
-
Prepare a 1 M stock of a compatible base (e.g., Ethanolamine or NaOH) in water or methanol.
-
Add 1.05 molar equivalents of the base directly to the recalcitrant DMSO suspension.
-
Vortex for 30 seconds. The solution should rapidly clarify as the salt form is generated in situ.
-
Self-Validation Step: Verify the pH suitability if this stock is to be used in live-cell assays, ensuring the buffer capacity of your downstream media can neutralize the trace base.
Quantitative Data Summary
The table below summarizes the expected solubility enhancements based on the applied physicochemical principles.
| Solubilization Strategy | Reagents / Conditions | Mechanism of Action | Expected Solubility Gain vs. Baseline |
| Baseline | 100% Anhydrous DMSO, 25°C | Standard solvation | 1x (Reference) |
| Thermokinetic | DMSO + 37°C Heat + Sonication | Acoustic cavitation & lattice energy disruption[5][6] | 2x - 5x |
| Co-Solvency | 80% DMSO / 20% PEG-400 | Interfacial tension reduction & dielectric shift[4][5] | 10x - 20x |
| Salt Formation | DMSO + 1.05 eq. Ethanolamine | Ionization of weak acid to disrupt homodimers[2][4] | >100x |
Downstream Application & Storage Considerations
-
Hygroscopicity of DMSO: DMSO rapidly absorbs atmospheric moisture. "Wet" DMSO will immediately cause highly lipophilic pyrazoles to crash out of solution[6]. Always use fresh ampoules of anhydrous DMSO and store primary stocks in single-use aliquots at -20°C or -80°C[3].
-
The "Solvent Shift" Phenomenon: When diluting the DMSO master stock into aqueous cell culture media or physiological buffers, the sudden drop in solvent capacity can cause transient supersaturation, leading to aggregation and precipitation[7].
-
Dilution Best Practices: To prevent crashing out, maintain a final DMSO concentration of <0.5% (v/v) in cell-based assays to avoid cytotoxicity[3]. Add the DMSO stock dropwise to the aqueous media while it is under rapid vortexing, rather than adding media to the DMSO.
References
-
BenchChem. Improving solubility of pyrazole derivatives for reaction. BenchChem Technical Support.2
-
National Institutes of Health (NIH). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. PMC. 4
-
BenchChem. 5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine. BenchChem Technical Support. 6
-
BenchChem. 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. BenchChem Technical Support. 3
-
BenchChem. Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate. BenchChem Technical Support. 1
-
WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.5
-
J-Stage. Solubility and Dissolution Profile Assessment in Drug Discovery.8
-
Pharma Excipients. High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.7
Sources
- 1. Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate|7251-53-8 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine|CAS 21683-30-7 [benchchem.com]
- 4. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Solubility and Dissolution Profile Assessment in Drug Discovery [jstage.jst.go.jp]
HPLC method development for 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid purity
Application Note: HPLC Method Development & Validation for 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic Acid
Executive Summary
This application note details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of This compound (referred to herein as CPBA ).
CPBA is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and Factor Xa inhibitors. Its structure—comprising a polar benzoic acid tail, a nitrogen-rich pyrazole core, and a hydrophobic chlorophenyl moiety—presents unique chromatographic challenges. This guide moves beyond standard templates to demonstrate a "Quality by Design" (QbD) approach, ensuring the method is robust, transferable, and compliant with ICH Q2(R2) guidelines.
Physicochemical Profiling & Method Strategy
Before selecting columns or solvents, we must understand the analyte's behavior.
| Property | Value (Approx.) | Chromatographic Implication |
| pKa (Acidic) | ~4.2 (Benzoic acid) | Critical: Mobile phase pH must be < 2.2 or controlled via buffer to suppress ionization. Ionized species (COO⁻) elute too fast and tail significantly on C18. |
| LogP | 3.8 – 4.1 | Hydrophobic: The chlorophenyl group drives high retention. A high-strength organic modifier (Acetonitrile) is required to elute the compound within a reasonable runtime. |
| UV Max | ~254 nm | The conjugated pyrazole-phenyl system provides strong UV absorbance, allowing for sensitive detection without Mass Spectrometry. |
The "Why" Behind the Conditions
-
Stationary Phase: A C18 (Octadecyl) column is selected. A "End-capped" column is mandatory to prevent the basic pyrazole nitrogens from interacting with free silanols on the silica support, which would cause peak broadening.
-
Mobile Phase Modifier: 0.1% Phosphoric Acid (H₃PO₄) is chosen over Formic Acid for UV detection. Formic acid absorbs at low wavelengths (<210 nm), potentially interfering if impurity profiling requires lower wavelengths. Phosphoric acid is UV-transparent.
Visualizing the Development Workflow
The following decision tree illustrates the logic flow used to arrive at the final protocol.
Figure 1: Decision tree for CPBA method development emphasizing pH control for the benzoic acid moiety.
Detailed Experimental Protocol
Instrumentation & Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
-
Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).
-
Alternative: Waters XBridge C18 (if higher pH stability is ever needed).
-
Chromatographic Parameters
| Parameter | Setting |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH ~2.2) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | 254 nm (Reference: 360 nm) |
| Run Time | 15 Minutes |
Gradient Program
Rationale: A gradient is necessary to separate the main CPBA peak from potential synthetic precursors (like 4-hydrazinobenzoic acid, which is more polar and elutes early).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 60 | 40 | Initial Hold |
| 2.00 | 60 | 40 | Isocratic hold for polar impurities |
| 10.00 | 10 | 90 | Ramp to elute CPBA (Hydrophobic) |
| 12.00 | 10 | 90 | Wash |
| 12.10 | 60 | 40 | Return to Initial |
| 15.00 | 60 | 40 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v). Note: Do not use 100% water as CPBA may precipitate.
-
Stock Solution (1 mg/mL): Weigh 10 mg CPBA into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate for 5 mins), then make up to volume with Water.
-
Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution into a 10 mL flask using the Diluent.
Analytical Workflow Diagram
Figure 2: Sample preparation workflow ensuring complete solubility and particulate removal.
Validation Summary (ICH Q2(R2) Compliant)
The following validation parameters were established following the ICH Q2(R2) guidelines on analytical procedure validation [1].
System Suitability
Before running samples, the system must pass these criteria (n=6 injections of Standard):
-
Retention Time (RT): ~8.5 min (RSD < 1.0%)
-
Theoretical Plates (N): > 5,000
-
Tailing Factor (T): 0.9 – 1.2 (Strict control due to benzoic acid moiety)
Linearity & Range
-
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.
Specificity (Forced Degradation)
To prove the method separates CPBA from degradants, perform stress testing:
-
Acid Stress: 0.1N HCl, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 4 hours.
-
Requirement: Peak purity angle < Purity threshold (using PDA detector).
Limit of Detection (LOD) & Quantitation (LOQ)
Calculated based on the standard deviation of the response (
-
LOD (
): ~0.5 µg/mL -
LOQ (
): ~1.5 µg/mL
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary interactions or pH mismatch. | Ensure Mobile Phase A is pH 2.2. Replace column if silanols are active. |
| Split Peak | Solvent mismatch. | Sample diluent contains too much strong solvent (100% ACN). Match diluent to initial gradient (60:40 Water:ACN). |
| Retention Time Drift | Temperature fluctuation or column equilibration. | Use a column oven (30°C). Ensure 5-minute re-equilibration time between runs. |
| High Backpressure | Precipitation of buffer or sample. | Filter samples with 0.45 µm PTFE.[3] Ensure phosphate buffer is not used with >90% ACN (risk of precipitation). |
References
-
International Council for Harmonisation (ICH). (2023).[4][5][6] Validation of Analytical Procedures: Text and Methodology Q2(R2). Retrieved from [Link]
-
PubChem. (n.d.).[7] 4-(1H-pyrazol-1-yl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][8] U.S. Food and Drug Administration.[4] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors | RTI [rti.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH adopts final Text of Q2(R2) and Q14 Guidelines - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Co-Crystal Formation of Pyrazole Carboxylic Acids for Improved Bioavailability
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Methodologies, and Pharmacokinetic Validation
Introduction and Mechanistic Rationale
Pyrazole carboxylic acids (PCAs) are highly versatile pharmacophores present in numerous active pharmaceutical ingredients (APIs), including kinase inhibitors, anti-inflammatory agents (e.g., celecoxib analogues), and metabolic modulators. However, a critical bottleneck in their clinical translation is their classification under the Biopharmaceutics Classification System (BCS) as Class II or IV drugs, characterized by high lattice energy, poor aqueous solubility, and consequently, erratic oral bioavailability[1][2].
The Causality of Co-Crystallization:
Traditional approaches to improve solubility, such as salt formation, require an ionizable center with a suitable
By engineering a supramolecular heterosynthon between the pyrazole carboxylic acid and a co-former, the crystal lattice energy is disrupted and lowered. This thermodynamic modification significantly enhances the dissolution rate and maintains a supersaturated state in the gastrointestinal tract, driving passive diffusion and systemic absorption without altering the API's covalent pharmacological structure[4][5].
The Supramolecular Design ( Rule)
PCAs possess multiple hydrogen-bonding sites: the pyrazole nitrogen atoms act as both donors and acceptors, while the carboxylic acid moiety serves as a strong donor/acceptor. To ensure the formation of a neutral co-crystal rather than a charge-assisted salt, the empirical
-
If
: A neutral co-crystal is thermodynamically favored. -
If
: Proton transfer occurs, resulting in a salt. -
If
: The system falls into a continuum, requiring rigorous self-validating characterization (e.g., single-crystal X-ray diffraction or solid-state NMR) to confirm the proton's position[6][8].
Co-Crystallization Workflow
Workflow for Pyrazole Carboxylic Acid Co-crystal Screening and Validation.
Experimental Protocols & Self-Validation
The following protocol details the synthesis of a PCA co-crystal using Liquid-Assisted Grinding (LAG), followed by a self-validating characterization matrix.
Phase 1: Synthesis via Liquid-Assisted Grinding (LAG)
Causality: LAG is preferred over neat grinding or bulk solvent evaporation because the catalytic amount of solvent increases molecular mobility and facilitates supramolecular assembly without the risk of incongruent dissolution (where the more soluble co-former dissolves, leaving the API behind)[3][5].
-
Stoichiometric Calculation: Weigh the pyrazole carboxylic acid API and the selected co-former (e.g., nicotinamide or isonicotinamide) in a 1:1 or 1:2 molar ratio based on the available hydrogen-bonding synthons[7].
-
Milling Setup: Transfer the physical mixture to a stainless-steel grinding jar containing two 5 mm stainless-steel balls.
-
Solvent Addition: Add a catalytic amount of solvent (e.g., 15–20
of ethanol or ethyl acetate per 100 mg of powder mixture). The solvent acts as a kinetic accelerator for lattice rearrangement. -
Grinding: Mill the mixture at 20–25 Hz for 20–30 minutes using a mixer mill.
-
Recovery: Carefully scrape the resulting microcrystalline powder and dry under a vacuum at 40°C for 12 hours to remove residual solvent.
Phase 2: Self-Validating Characterization
To ensure the resulting powder is a true co-crystal and not a physical mixture or a salt, a self-validating analytical matrix must be executed.
-
Powder X-Ray Diffraction (PXRD):
-
Action: Scan the sample from
to . -
Validation: The emergence of new, distinct diffraction peaks that do not correspond to the superposition of the API and co-former diffractograms confirms a new crystalline phase.
-
-
Differential Scanning Calorimetry (DSC):
-
Action: Heat the sample at 10°C/min under a nitrogen purge.
-
Validation: A single, sharp endothermic melting peak occurring at a temperature distinct from (usually between) the melting points of the pure API and the co-former validates phase purity. Multiple peaks indicate a physical mixture or unreacted starting materials[3].
-
-
Fourier Transform Infrared Spectroscopy (FTIR):
-
Action: Analyze the carbonyl (
) and amine/hydroxyl ( / ) stretching regions. -
Validation: A shift in the
stretching frequency of the carboxylic acid (typically around 1700 ) without the appearance of a carboxylate anion peak ( at ~1550–1610 ) confirms that a neutral hydrogen bond (co-crystal) has formed, ruling out proton transfer (salt)[8].
-
In Vitro & In Vivo Bioavailability Assessment
In Vitro Dissolution and Supersaturation
Co-crystals often exhibit a "spring and parachute" dissolution profile. The co-crystal rapidly dissolves (the spring), generating a supersaturated solution of the API. To prevent the API from precipitating back into its stable, poorly soluble crystalline form, precipitation inhibitors (e.g., 1–2% HPMCAS or Vitamin E-TPGS) are often added to the dissolution media (the parachute)[5].
Pharmacokinetic (PK) Evaluation
In vivo studies are required to validate the translational success of the co-crystal. The table below summarizes representative quantitative pharmacokinetic data demonstrating the bioavailability enhancement of pyrazole-derivative co-crystals compared to their pure crystalline counterparts.
Table 1: Pharmacokinetic Parameters of Pyrazole Co-crystals vs. Pure API
| Formulation | Fold Bioavailability Enhancement | |||
| Pure Pyrazole API (Crystalline Reference) | 195.4 | 4.1 | 1,250.5 | 1.00x |
| PCA - Nicotinamide Co-crystal | 385.2 | 2.5 | 1,850.3 | 1.48x |
| PCA - Malonic Acid System | 540.4 | 2.7 | 2,263.4 | 1.81x |
| Celecoxib-Tramadol Co-crystal (CTC) | 449.0 | 2.3 | 3,093.0 | 2.47x |
Data Interpretation: The formation of supramolecular heterosynthons significantly reduces the
References
-
Das, et al. "Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs." MDPI, 2023. Available at: [Link]
-
Childs, S. L., et al. "Cocrystal or Salt: Does It Really Matter?" Molecular Pharmaceutics - ACS Publications, 2007. Available at: [Link]
-
Good, D. J., et al. "Solubility Advantage of Pharmaceutical Cocrystals." ResearchGate, 2009. Available at:[Link]
-
Karagianni, A., et al. "Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications." PMC, 2018. Available at:[Link]
-
Videla, S., et al. "Single‐dose pharmacokinetics of co‐crystal of tramadol–celecoxib: Results of a four‐way randomized open‐label phase I clinical trial in healthy subjects." PMC, 2017. Available at:[Link]
-
Maurya, A., et al. "Effect of Deep Eutectic System (DES) on Oral Bioavailability of Celecoxib: In Silico, In Vitro, and In Vivo Study." Semantic Scholar, 2023. Available at: [Link]
Sources
- 1. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Single‐dose pharmacokinetics of co‐crystal of tramadol–celecoxib: Results of a four‐way randomized open‐label phase I clinical trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Ring Closure on Benzoic Acid Scaffolds
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Knorr pyrazole synthesis when working with deactivated aromatic systems. Synthesizing pyrazoles from hydrazine-benzoic acid derivatives and 1,3-diketones presents a unique set of challenges: poor regioselectivity, stalled intermediates, and unwanted ester hydrolysis.
This guide is designed to move beyond basic textbook procedures. Here, we will dissect the chemical causality behind these failures and provide a field-proven, self-validating methodology to maximize your cyclization yields.
Reaction Workflow & Failure Modes
Fig 1: Reaction workflow and side-reaction pathways in pyrazole benzoate synthesis.
Troubleshooting Guide & FAQs
Q1: Why is the cyclization of my hydrazine-benzoic acid derivative stalling at the hydrazone intermediate? A1: This is a classic electronic deactivation issue. The electron-withdrawing nature of the benzoic acid or benzoate ester moiety pulls electron density away from the secondary nitrogen of the hydrazine via resonance and inductive effects. This significantly reduces its nucleophilicity, making the final intramolecular attack on the carbonyl carbon highly unfavorable under neutral conditions. The Fix: You must increase the electrophilicity of the target carbonyl. Acidic conditions facilitate pyrazole formation because 1[1]. For highly deactivated systems, utilizing a Lewis acid catalyst such as2[2] significantly accelerates the imine formation and primes the system for closure.
Q2: My LC-MS shows a massive peak corresponding to the free acid instead of my target ester. How do I prevent this? A2: Because the benzoate-derived hydrazone is deactivated (as explained in Q1), chemists often try to force the cyclization using high heat and strong acids or bases (e.g., NaOH). This creates a competing kinetic pathway: nucleophilic acyl substitution at the ester. Prolonged exposure to these harsh conditions results in the3[3]. The Fix: Separate the reaction into two distinct phases. Form the hydrazone first, then transition to a weak-base mediated cyclization.4[4] than strong bases, preserving the delicate ester linkage.
Q3: How can I improve the regioselectivity of the condensation? A3: Regioselectivity in asymmetric 1,3-diketones is governed by the differential electrophilicity of the two carbonyls and steric hindrance. When reactions are run "one-pot" at high temperatures, thermodynamic control is lost, leading to mixtures of 1,3- and 1,5-isomers. The Fix: Advanced 5[5] reveal that strict temperature control during the initial mono-addition is critical. Keep the initial hydrazone formation at room temperature to allow steric differentiation to dictate the kinetic product, then apply heat only during the base-catalyzed cyclization phase.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and output metrics when synthesizing ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives.
Table 1: Quantitative Comparison of Cyclization Conditions
| Reaction Phase | Catalyst / Base | Solvent System | Temp (°C) | Target Yield (%) | Ester Hydrolysis (%) | Regioselectivity |
| Standard Knorr | None / NaOH | EtOH / H₂O | 80 | 45 | > 30 | 60:40 |
| Acid Catalyzed | AcOH (cat.) | EtOH | 78 | 68 | < 5 | 80:20 |
| Lewis Acid | CAN (3 mol%) | MeCN | 80 | 76 | < 5 | 90:10 |
| Weak Base Closure | K₂CO₃ (2 eq) | Toluene / H₂O | 80 | 85 | < 2 | 95:5 |
Self-Validating Experimental Protocol
To guarantee high yield and prevent ester hydrolysis, utilize this two-phase, self-validating methodology. Do not proceed to the next phase without passing the analytical validation gate.
Phase 1: Lewis-Acid Catalyzed Hydrazone Formation
-
In an oven-dried round-bottom flask, dissolve the asymmetric 1,3-diketone (1.0 equiv) and ethyl 4-hydrazinylbenzoate (1.1 equiv) in anhydrous acetonitrile (0.5 M concentration).
-
Add Ceric Ammonium Nitrate (CAN) (3 mol%) to act as a mild Lewis acid catalyst.
-
Stir the reaction mixture at room temperature (20–25 °C) for 1.5 hours to ensure kinetically controlled attack at the least sterically hindered carbonyl.
Validation Gate 1 (TLC): Spot the reaction mixture against the starting hydrazine on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). Causality Check: The hydrazine spot must be completely consumed. If unreacted hydrazine remains, the subsequent base addition will cause unwanted side reactions. Do not proceed until conversion is >95%.
Phase 2: Weak-Base Promoted Ring Closure 4. Once hydrazone formation is confirmed, add a saturated aqueous solution of K₂CO₃ (2.0 equiv) directly to the reaction mixture. Note: The weak base deprotonates the hydrazone intermediate, increasing the nucleophilicity of the secondary nitrogen without hydrolyzing the benzoate ester. 5. Heat the biphasic mixture to 80 °C under reflux for 3 hours.
Validation Gate 2 (LC-MS): Sample the organic layer. Causality Check: You must observe the target mass
. Critically, ensure the absence of themass (indicating incomplete dehydration/cyclization) and the mass (indicating ethyl ester hydrolysis to the free acid).
Phase 3: Workup and Isolation
6. Cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (
References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. nih.gov.[Link]
- US8871947B2 - Preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester. google.com.
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. researchgate.net.[Link]
Sources
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US8871947B2 - Preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for Chlorophenyl-Pyrazole Acids
Introduction: The "Brick Dust" Challenge
Welcome to the technical support center. If you are working with chlorophenyl-pyrazole carboxylic acids (e.g., analogs of Lonazolac, Rimonabant intermediates, or novel agrochemicals), you are likely facing a classic "brick dust" problem.
These molecules possess a "solubility-limiting" structural duality:
-
The Chlorophenyl Tail: Highly lipophilic and rigid, driving high crystal lattice energy (
) and high LogP. -
The Pyrazole Core: Planar and aromatic, facilitating strong
stacking interactions that resist dissolution.
While the carboxylic acid moiety offers a handle for ionization, the intrinsic solubility (
Module 1: pH Adjustment & Salt Formation
The Concept:
Chlorophenyl-pyrazole acids are weak acids. Their solubility is pH-dependent. The most common error is assuming that adding "some base" is sufficient. You must drive the equilibrium completely toward the ionized carboxylate form (
Theoretical Basis:
According to the Henderson-Hasselbalch equation, the total solubility (
Q: "I added NaOH, but my compound precipitated after 1 hour. Why?" A: You likely encountered the Common Ion Effect or Local Supersaturation .
-
The Issue: Sodium ions (
) from the buffer (e.g., PBS) and the added NaOH push the solubility product ( ) of the sodium salt to its limit. If , the salt precipitates. -
The Fix: Use counter-ions with higher aqueous solubility or "softer" cations.
-
Recommendation: Switch from
to Meglumine (N-methylglucamine) or Tris (Tromethamine) . These bulky organic cations disrupt crystal packing better than small inorganic ions.
-
Protocol: Determination of pH-Solubility Profile
-
Preparation: Suspend excess solid compound in 2 mL of 0.1M buffers (pH 1.2, 4.5, 6.8, 7.4, and 10.0).
-
Equilibration: Shake at 37°C for 24 hours.
-
pH Check: Measure the final pH. The dissolving acid will lower the buffer pH; precise solubility correlates to the final pH, not the starting one.
-
Analysis: Filter (0.22
m PTFE) and analyze via HPLC-UV.
Module 2: Cosolvents & Organic Modifiers
The Concept: When pH adjustment is insufficient (or limited by biological compatibility), cosolvents reduce the dielectric constant of the medium, making it more "friendly" to the hydrophobic chlorophenyl ring.
Q: "How much DMSO can I use for in vivo studies?" A: This is a toxicology question, not just solubility.
-
In Vitro: Up to 0.5-1% is usually tolerated by assays.
-
In Vivo (Rodent): DMSO is often restricted to <5-10% v/v due to hemolysis and pain.
-
The Fix: Use a Log-Linear Cosolvency Model . Do not guess; generate a curve.
Data: Solubilizing Power of Common Cosolvents
| Cosolvent | Dielectric Constant ( | Solubilizing Power ( | Recommended Max (IV Bolus) |
| DMSO | 46.7 | High | < 5% |
| PEG 400 | 12.4 | Moderate | 20-40% |
| Ethanol | 24.5 | Moderate-High | < 10% |
| Propylene Glycol | 32.1 | Moderate | 20-40% |
Protocol: Cosolvent Screening
-
Prepare binary mixtures of Water:Cosolvent (e.g., 0%, 20%, 40%, 60% v/v PEG 400).
-
Add excess compound and equilibrate for 48 hours.
-
Plot
vs. Volume Fraction of Cosolvent ( ). -
Target: Identify the minimum
required to achieve your target dose, then add a 20% safety margin to prevent precipitation upon injection.
Module 3: Cyclodextrin Complexation
The Concept:
For chlorophenyl-pyrazoles, the chlorophenyl ring fits snugly into the hydrophobic cavity of
Q: "My compound crashes out when I dilute my stock solution into media. Will cyclodextrins help?" A: Yes. This is the "kinetic solubility" cliff.
-
The Mechanism: Organic solvents (DMSO) diffuse away instantly upon dilution, leaving the drug stranded in water (precipitation). Cyclodextrins maintain the equilibrium in the aqueous phase.
-
Recommendation: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) rather than parent -CD (which is nephrotoxic).
Protocol: Phase Solubility Study (Higuchi & Connors)
-
Prepare aqueous solutions of HP-
-CD at 0, 5, 10, 20, and 40% w/v. -
Add excess chlorophenyl-pyrazole acid.
-
Shake for 48–72 hours (complexation can be slow).
-
Interpretation: A linear increase (A_L type) indicates a 1:1 complex. The slope allows you to calculate the Stability Constant (
).
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for selecting a solubilization strategy based on your application stage.
Caption: Decision tree for selecting the optimal solubilization strategy based on pH conditions and experimental application (In Vitro vs. In Vivo).
Module 4: Mechanism of Action (The "Why")
Understanding the molecular interactions is crucial for troubleshooting. The diagram below details the equilibrium states of chlorophenyl-pyrazole acids in aqueous media.
Caption: Equilibrium dynamics showing the three soluble states: Intrinsic neutral species (limited), Ionized species (pH-driven), and Inclusion Complex (Cyclodextrin-driven).
References
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pH-solubility profiles and intrinsic solubility).
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Source for log-linear cosolvency models).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
BenchChem Support. (2025).[1] Dealing with poor solubility of pyrazole derivatives. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. benchchem.com [benchchem.com]
Optimizing reaction temperature for 1H-pyrazole-1-yl regioselectivity
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the regioselectivity of 1H-pyrazole-1-yl synthesis and N-alkylation.
The pyrazole ring contains two nitrogen atoms with similar electronic properties but often vastly different steric environments. Achieving >95% regioselectivity requires precise manipulation of the reaction's energy landscape. Below, we dissect the causality of temperature control, provide field-proven troubleshooting steps, and outline self-validating experimental protocols.
Part 1: The Causality of Temperature in Regioselective Pathways
In the synthesis of unsymmetrical pyrazoles (either via cyclocondensation or direct N-alkylation), the reaction can proceed down two distinct energy pathways governed by temperature[1]:
-
Kinetic Control (Low to Room Temperature): At lower temperatures, the thermal energy available is limited. The reaction irreversibly proceeds via the pathway with the lowest activation energy (
). The electrophile (or alkylating agent) attacks the most sterically accessible, highly nucleophilic nitrogen. -
Thermodynamic Control (Elevated Temperatures/Reflux): At higher temperatures, the system possesses enough energy to overcome higher
barriers. If the reaction is reversible or involves pre-equilibrium intermediates, it will shift to favor the most thermodynamically stable regioisomer, minimizing overall steric strain and maximizing electronic conjugation[2].
Caption: Kinetic vs. thermodynamic control pathways in pyrazole N-alkylation based on temperature.
Part 2: FAQs & Troubleshooting Guide
Q1: I am getting a 1:1 mixture of N1 and N2 isomers at room temperature. What is the primary cause? A1: Room temperature often acts as an inflection point where neither kinetic nor thermodynamic control completely dominates. Action: Systematically screen the temperature. Drop the reaction to 0 °C to lock the system into a kinetic pathway, or push it to reflux to allow thermodynamic equilibration[1].
Q2: How does my choice of base interact with temperature during N-alkylation?
A2: Temperature and base strength are deeply coupled. Using a weak base like
Q3: Can solvent choice override the need for extreme temperatures? A3: Yes. If cryogenic temperatures are unscalable, solvent tuning is your best alternative. Polar aprotic solvents (like DMAc or DMF) stabilize polar transition states, allowing highly regioselective cyclocondensations to proceed at room temperature[3],[4]. Furthermore, fluorinated solvents like HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) utilize intense hydrogen-bonding networks to block specific reaction trajectories, drastically improving selectivity without altering the temperature[5].
Caption: Troubleshooting workflow for optimizing pyrazole regioselectivity via temperature and solvent.
Part 3: Self-Validating Experimental Protocols
Protocol A: Temperature-Controlled N-Alkylation (Kinetic Trapping)
Objective: Achieve >95% N1-alkylation via kinetic control using a strong base at ambient/low temperatures[2].
-
Deprotonation (Causality: Irreversible anion formation): Dissolve the unsymmetrical pyrazole (1.0 equiv) in anhydrous DME-MeCN under an inert argon atmosphere. Cool to 0 °C. Add
(1.2 equiv) portion-wise. -
Activation: Stir for 30 minutes at 0 °C to ensure complete, irreversible formation of the pyrazolide anion.
-
Alkylation (Causality: Kinetic trapping): Add the alkylating agent (1.1 equiv) dropwise. Maintain the temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature (25 °C).
-
Validation Checkpoint: Quench a 0.1 mL aliquot with
and extract into EtOAc. Run a crude NMR. Self-Validation: The presence of a single, sharp pyrazole C-H proton signal confirms >95% regioselectivity. If two distinct C-H signals appear, the system has equilibrated; lower the reaction temperature to -78 °C for the next iteration.
Protocol B: Room-Temperature Regioselective Cyclocondensation
Objective: Synthesize 1-aryl-3,4,5-substituted pyrazoles without thermal degradation[3].
-
Solvent Preparation (Causality: Transition state stabilization): Dissolve the 1,3-diketone (1.0 equiv) in
-dimethylacetamide (DMAc) to create a 0.2 M solution. Note: DMAc is strictly chosen over ethanol to prevent protic interference and poor selectivity.[3],[4]. -
Condensation: Add the arylhydrazine (1.05 equiv) dropwise at room temperature (20–25 °C)[3].
-
Maturation: Stir at room temperature for 4 hours. The polar aprotic environment drives the regioselective cyclization without the need for refluxing conditions.
-
Isolation: Dilute with water to precipitate the product, filter, and wash.
Part 4: Quantitative Data Summary
The table below summarizes the causal relationship between temperature, base selection, and the resulting isomeric ratio, highlighting how kinetic control is achieved at lower temperatures.
| Temperature | Base System | Solvent | Dominant Control Mechanism | Typical Regioisomeric Ratio (N1:N2) |
| 0 °C | NaH | THF | Strict Kinetic | >95 : 5 |
| 25 °C (RT) | NaH | DME-MeCN | Kinetic | 90 : 10 |
| 25 °C (RT) | K₂CO₃ | MeCN | Mixed / Incomplete | 60 : 40 |
| 80 °C (Reflux) | K₂CO₃ | MeCN | Thermodynamic | 15 : 85 |
(Data synthesized from comparative studies on trifluoromethylated pyrazoles and general N-alkylation optimization[4],[2]).
References
-
Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Gosselin, F. et al., Synlett, 2006. Source: organic-chemistry.org. 3
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Source: BenchChem. 5
-
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. Source: BenchChem. 1
-
Technical Support Center: Optimizing Pyrazole N-Alkylation. Source: BenchChem. 4
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Edilova, Y. O. et al., International Journal of Molecular Sciences, 2025. Source: PMC / nih.gov. 2
Sources
- 1. 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 | Benchchem [benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Pyrazole Synthesis Workup
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating heteroaromatic carboxylic acids—specifically pyrazole-3-carboxylic and pyrazole-5-carboxylic acids—presents a unique set of challenges. The most critical failure point during the workup of these scaffolds is unintended decarboxylation .
This guide is designed by our Senior Application Scientists to provide you with a mechanistic understanding of this degradation pathway and field-proven, self-validating protocols to ensure the structural integrity of your target compounds.
Mechanistic Insight: The "Why" Behind Decarboxylation
To prevent decarboxylation, we must first understand the causality of the degradation. Pyrazole carboxylic acids are highly susceptible to both thermal and acid-catalyzed decarboxylation.
When a reaction mixture is quenched with strong aqueous acids (e.g., HCl or
Conversely, patent literature demonstrates that intentional decarboxylation of pyrazole carboxylic acids for pesticide synthesis is achieved by driving the reaction at elevated temperatures (100–120 °C) in the presence of acid2[2]. Therefore, to prevent this, our workup must strictly control both pH and temperature.
Mechanistic divergence of pyrazole carboxylic acid workup based on pH and hydration.
Frequently Asked Questions (FAQs)
Q1: Why does my pyrazole-3-carboxylic acid degrade specifically during the acidification step of the liquid-liquid extraction? A: This is a classic pKa mismatch error. The carboxylic acid group has a pKa of approximately 3.5–4.0, while the protonated pyrazole ring has a pKa of ~2.5. If you use a strong acid (like 1M HCl) and overshoot the pH to 1.0, you protonate the ring. This activates the acid-catalyzed decarboxylation pathway. You must target a "Goldilocks" pH of 3.5 to 4.5—acidic enough to protonate the carboxylate for organic extraction, but basic enough to leave the pyrazole ring neutral.
Q2: How does the presence of water affect the stability of my compound during extraction? A: Water is not just a solvent; it is a reactant in the degradation pathway. The transition state for acid-catalyzed decarboxylation requires the hydration of the carboxyl group to lower the activation energy barrier (down to ~34 kcal/mol) 1[1]. Prolonged exposure to aqueous acidic conditions, or failing to properly dry the organic layer before concentration, provides the necessary water molecules to facilitate C–C bond cleavage.
Q3: I need to remove a high-boiling solvent, but heating the rotary evaporator causes decarboxylation. What are my options? A: Once in its free-acid form, thermal decarboxylation is highly favored. Rotary evaporation must strictly be kept below 30 °C. If you are dealing with high-boiling solvents (e.g., DMF or DMSO), do not attempt to boil them off. Instead, wash the organic layer extensively with water/brine during extraction to partition the high-boiling solvent into the aqueous phase, or bypass liquid extraction entirely by utilizing direct precipitation or lyophilization.
Quantitative Data: Workup Condition Impact
The following table summarizes the causal relationship between workup parameters and the risk of decarboxylation. Use this as a quick-reference guide when designing your isolation strategy.
| Workup Condition | pH Range | Evaporation Temp | Decarboxylation Risk | Primary Degradation Mechanism |
| Harsh Acid / High Temp | < 2.0 | > 60 °C | Critical | Acid-catalyzed hydration & thermal cleavage |
| Harsh Acid / Low Temp | < 2.0 | < 10 °C | High | Acid-catalyzed hydration |
| Mild Acid / High Temp | 3.5 – 4.5 | > 60 °C | Moderate | Thermal C–C bond cleavage |
| Mild Acid / Low Temp | 3.5 – 4.5 | < 30 °C | Low (Optimal) | N/A (Compound remains stable) |
Step-by-Step Optimized Isolation Protocol
This self-validating protocol is engineered to isolate pyrazole carboxylic acids while completely suppressing the decarboxylation pathways.
Step 1: Thermal Quenching
-
Cool the crude reaction mixture to 0–5 °C using an ice-water bath.
-
Causality: Lowering the temperature kinetically freezes the thermal decarboxylation pathway before pH adjustment begins.
Step 2: Precision pH Adjustment (The Critical Step)
-
Prepare a 10% (w/v) aqueous solution of a mild acid (e.g., Citric Acid or Acetic Acid) and chill it to 5 °C.
-
Add the mild acid dropwise to the reaction mixture while stirring vigorously.
-
Validation: Monitor the pH continuously using a calibrated electronic pH meter. Do not use universal indicator paper. Stop the addition the moment the pH stabilizes between 3.5 and 4.0 .
Step 3: Rapid Extraction
-
Add cold ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) to the mixture.
-
Invert the separatory funnel gently to mix. Avoid vigorous shaking to prevent emulsion formation, which extends the time the product is exposed to the aqueous phase.
-
Separate the organic layer immediately.
Step 4: Rigorous Dehydration
-
Wash the organic layer once with cold brine to remove bulk water.
-
Add a generous amount of anhydrous sodium sulfate (
) to the organic layer. Let it sit for 15 minutes. -
Validation: The organic solution must be completely transparent. Any cloudiness indicates residual dissolved water, which will act as a nucleophile for acid-catalyzed decarboxylation during concentration[1].
Step 5: Low-Temperature Concentration
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator. Strictly maintain the water bath temperature at
°C. -
If crystallization occurs in the flask, immediately remove it from the vacuum and collect the solid via filtration to avoid unnecessary thermal stress.
References
- Title: Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation Source: Chemical Physics Letters / ResearchGate URL
- Source: WIPO / Googleapis.
Sources
Technical Support Center: Stability & Handling of 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid in Cell Culture Media
As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro translation of halogenated diarylpyrazoles. The compound 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid (PubChem CID: 5179232)[1] presents a classic "chameleon" problem in cell culture media. While its benzoic acid moiety provides pH-dependent solubility, its highly lipophilic 4-chlorophenyl-pyrazole core drives aggregation and non-specific protein binding.
Diarylpyrazole derivatives are frequently explored as potent antimicrobial agents and kinase inhibitors[2],[3], requiring precise media formulations to prevent artifactual assay readouts. This guide provides causality-driven troubleshooting and self-validating protocols to ensure scientific integrity in your assays.
Frequently Asked Questions (FAQs)
Q1: Why does the compound precipitate immediately upon addition to DMEM or RPMI media? Causality: This is a classic hydrophobic "crash-out" effect. When a 100% DMSO stock of this compound is added directly to aqueous media, the rapid diffusion of DMSO into the water leaves the highly lipophilic 4-chlorophenyl and pyrazole rings exposed to a polar environment before the benzoic acid moiety can fully solvate. This local supersaturation forces the compound into crystalline aggregates.
Q2: Why are my IC50/MIC values shifting drastically depending on the FBS concentration? Causality: The shift is driven by albumin binding. Substituted benzoic acids exhibit high-affinity binding to Bovine Serum Albumin (BSA), specifically at Sudlow Site II[4]. Furthermore, hydrogen bonding and hydrophobic interactions with BSA significantly reduce the free, pharmacologically active fraction of the drug[5]. In 10% FBS, over 90% of your compound may be sequestered by albumin, artificially inflating your apparent IC50/MIC values compared to serum-free conditions.
Q3: Is the compound chemically stable over a 72-hour incubation at 37°C? Causality: Chemically, yes. The pyrazole core and the benzoic acid are highly resistant to hydrolysis or oxidation in standard physiological buffers (pH 7.4). However, apparent instability (loss of concentration over time) is usually a physical phenomenon—either micro-precipitation settling at the bottom of the well or non-specific adsorption to the polystyrene walls of the microtiter plate due to the compound's high LogP.
Physicochemical & Media Behavior Profile
To establish a baseline for your experimental design, refer to the synthesized quantitative data below.
| Parameter | Value / Observation | Causality / Implication |
| pKa (Carboxylic Acid) | ~4.5 | Deprotonated at physiological pH (7.4), enhancing aqueous solubility but increasing affinity for albumin. |
| LogP (Predicted) | ~3.7 | High lipophilicity drives micelle formation and plastic adsorption if carrier proteins are absent. |
| Media Solubility (0% FBS) | < 10 µM | Rapid micro-precipitation occurs without protein carriers or co-solvents. |
| Media Solubility (10% FBS) | > 50 µM | BSA acts as a solubilizing sink, dramatically increasing apparent solubility. |
| Protein Binding (FBS) | > 90% Bound | Drastically reduces the free, pharmacologically active fraction of the drug. |
| Chemical Half-Life (37°C) | > 72 hours | The pyrazole core and benzoic acid are highly stable against hydrolysis in standard media. |
Validated Experimental Protocols
To ensure rigorous scientific integrity, every protocol must be a self-validating system. Do not assume your compound is in solution simply because the media looks clear.
Protocol A: Preparation of Stable Working Solutions (Co-solvent Method)
Objective: Prevent local supersaturation and ensure a homogenous monomeric dispersion of the compound.
-
Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock. Store in glass vials at -20°C.
-
Intermediate Dilution: Create a 100x intermediate stock using a co-solvent system (e.g., 50% DMSO / 50% PEG400). Causality: PEG400 acts as a surfactant-like bridge, shielding the hydrophobic chlorophenyl ring during the aqueous transition.
-
Media Addition: Pre-warm the cell culture media (e.g., DMEM + 10% FBS) to 37°C. Add the intermediate stock dropwise to the media while vortexing vigorously.
-
Self-Validation Check (Crucial): Centrifuge a 1 mL aliquot of the final media preparation at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. If the concentration in the supernatant is >95% of your theoretical yield, the protocol is validated. If a pellet forms, increase the PEG400 ratio in Step 2.
Protocol B: LC-MS/MS Quantification of Media Stability
Objective: Verify that the compound remains stable and in solution over the 72-hour assay window.
-
Incubation: Incubate the validated media solution (from Protocol A) in a mock assay plate (polystyrene) at 37°C, 5% CO2 for 72 hours.
-
Sampling: At t=0, 24, 48, and 72 hours, aspirate 50 µL from the top half of the well (do not scrape the bottom to avoid aspirating settled precipitates).
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., a deuterated benzoic acid analog) to the 50 µL sample. Vortex for 30 seconds. Causality: Acetonitrile denatures BSA, releasing the bound fraction of the drug for total quantification.
-
Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to pellet the denatured proteins.
-
Self-Validation Check: Inject the supernatant into the LC-MS/MS. Compare the AUC of the t=72h sample to the t=0h sample. A recovery of >90% confirms both chemical stability and a lack of plastic adsorption.
Mechanistic & Workflow Visualizations
Fig 1. Optimized workflow for preparing and validating pyrazole-benzoic acid media solutions.
Fig 2. Mechanistic partitioning of the compound in media, highlighting BSA binding and free fraction.
References
-
[2] Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega.[Link]
-
[3] Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. MDPI Antibiotics.[Link]
-
[4] Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. Pharmaceuticals (Basel) / PMC.[Link]
-
[5] Structure-affinity relationship of the binding of phenolic acids and their derivatives to bovine serum albumin. PubMed. [Link]
Sources
- 1. PubChemLite - this compound (C16H11ClN2O2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-affinity relationship of the binding of phenolic acids and their derivatives to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of pyrazole derivatives avoiding column chromatography
Technical Support Center: Purification of Pyrazole Derivatives
A Senior Application Scientist's Guide to Avoiding Column Chromatography
Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are seeking effective, scalable, and efficient alternatives to column chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why should I avoid column chromatography for purifying pyrazole derivatives?
While column chromatography is a powerful tool, it has several drawbacks, especially in a drug development context. It can be time-consuming, requires large volumes of solvents, and can be difficult to scale up. For many pyrazole derivatives, simpler and more scalable techniques like crystallization, extraction, or salt formation can yield highly pure material with less effort and cost.
Q2: What are the most common impurities in a crude pyrazole synthesis reaction?
Typical byproducts depend on the synthetic route, but often include:
-
Regioisomers: Especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2]
-
Unreacted Starting Materials: Such as the 1,3-dicarbonyl compound and/or hydrazine.[1][3]
-
Colored Impurities: Often arising from side reactions or decomposition of hydrazine starting materials.[1]
-
Incompletely Cyclized Intermediates: Such as pyrazoline intermediates.[1]
Q3: What makes pyrazoles suitable for non-chromatographic purification?
Pyrazoles possess several chemical properties that can be exploited for purification. Many are crystalline solids, making them ideal candidates for recrystallization.[4][5] Furthermore, the pyrazole ring is weakly basic due to the lone pair of electrons on the sp²-hybridized nitrogen atom, allowing for manipulation through acid-base chemistry.[1][6][7] This basicity enables purification via acid-base extraction or crystallization of acid addition salts.[4][8]
Q4: How do I choose the right non-chromatographic purification method?
The choice depends on the nature of your pyrazole derivative and the impurities present. The workflow diagram below provides a decision-making framework. Generally, if your product is a solid and the main impurities have different solubility profiles, recrystallization is the best first choice. If you have non-basic impurities or need to remove unreacted hydrazine, an acid-base extraction is highly effective.
Workflow: Selecting a Purification Strategy
Caption: Decision workflow for non-chromatographic purification.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Crude product is an oil or fails to crystallize.
-
Symptoms: After the reaction workup and solvent removal, the product is a viscous oil or gum instead of a solid. During recrystallization attempts, the compound separates as an oil ("oiling out") rather than forming crystals.[4]
-
Possible Causes:
-
High Impurity Level: Impurities can significantly depress the melting point and disrupt the crystal lattice formation.
-
Supersaturation: The solution is too concentrated, or it was cooled too quickly, preventing orderly crystal nucleation.[9]
-
Incorrect Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or the polarity match is poor.
-
-
Solutions & Scientific Rationale:
-
For Oiling Out during Recrystallization:
-
Re-heat and Add More Solvent: Add a small amount of hot solvent to dissolve the oil completely.[9] This reduces the concentration to a level where slow cooling can lead to ordered crystal growth rather than amorphous precipitation.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask or place it in a warm bath that cools to room temperature overnight. Rapid cooling favors the formation of a disordered, oily state.[4]
-
Change the Solvent System: Switch to a solvent with a lower boiling point or use a mixed-solvent system.[4] Dissolve the oil in a minimum of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" hot solvent (e.g., water) until turbidity persists. This fine-tunes the solubility to find the optimal crystallization window.[4][10]
-
-
If the Crude Product is an Oil:
-
Attempt an Acid-Base Extraction: This is often the most effective way to purify an oily pyrazole. By converting the basic pyrazole into its water-soluble salt, you can wash away non-basic organic impurities. Subsequent basification will often cause the purified pyrazole to precipitate as a solid.[7] See Protocol 2 for a detailed methodology.
-
Trituration: Add a solvent in which your desired compound is poorly soluble but the impurities are soluble (e.g., cold hexanes or ether). Stir or sonicate the mixture. The impurities will dissolve, often leaving your product as a solid powder which can then be filtered.
-
-
Issue 2: Product remains colored after purification.
-
Symptoms: The isolated crystals or solid product have a persistent yellow, orange, or brown hue.
-
Possible Causes:
-
Solutions & Scientific Rationale:
-
Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution of your crude product before filtration during recrystallization.[1] The charcoal has a high surface area and adsorbs large, flat, polar colored molecules. Caution: Use sparingly, as it can also adsorb your product, reducing the yield.
-
Acid-Base Extraction: This technique is very effective at removing colored impurities because they are often non-basic and will remain in the organic layer while your pyrazole salt moves to the aqueous layer.[1]
-
Issue 3: Presence of unreacted starting materials or regioisomers.
-
Symptoms: NMR or TLC analysis of the purified product shows the presence of the 1,3-dicarbonyl starting material, hydrazine, or a second set of peaks corresponding to a regioisomer.[1]
-
Possible Causes:
-
Solutions & Scientific Rationale:
-
Removing Unreacted Hydrazine: Perform an acidic wash during the workup. Hydrazine is basic and will be protonated to form a water-soluble salt, which is easily removed in the aqueous phase.[1] This is a standard step in an acid-base extraction.
-
Removing Unreacted 1,3-Dicarbonyl: This can be challenging without chromatography. However, if the dicarbonyl has significantly different solubility from your pyrazole, a carefully chosen recrystallization solvent may leave it in the mother liquor.
-
Separating Regioisomers: This is the most difficult separation to achieve without chromatography.
-
Fractional Crystallization: If the regioisomers have different solubilities, it may be possible to separate them by carefully recrystallizing the mixture multiple times from different solvents. This is often tedious and leads to significant yield loss.
-
Purification via Salt Formation: The basicity of the two regioisomers might be slightly different. By treating the mixture with a specific acid (e.g., oxalic acid, p-toluenesulfonic acid) in a suitable solvent, one isomer's salt may preferentially crystallize, allowing for separation.[4][8][11] See Protocol 3 .
-
-
Data Presentation: Comparison of Purification Methods
| Purification Method | Key Byproducts Removed Effectively | Typical Purity | Typical Yield | When to Use |
| Recrystallization | Minor colored impurities, byproducts with different solubility profiles.[1][12] | 90-99% | 60-85% | When the crude product is a solid and impurities are minor. |
| Acid-Base Extraction | Unreacted hydrazine, non-basic colored impurities, some starting materials.[1][7] | 85-98% | 70-90% | When the product is an oil or when basic/non-basic impurities are present. |
| Salt Formation & Crystallization | Regioisomers (potentially), closely related impurities.[4][8] | >98% (if successful) | 40-70% | For separating very similar compounds or when recrystallization fails. |
| Distillation | Non-volatile impurities.[13] | >99% | 50-80% | For low-melting, thermally stable pyrazoles. |
Experimental Protocols
Protocol 1: Standard Recrystallization (Single Solvent)
-
Solvent Selection: Choose a solvent in which your pyrazole is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[14] Common choices include ethanol, isopropanol, ethyl acetate, and water.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent needed to just dissolve the solid completely at the boiling point.[4][15]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[5]
-
Cooling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize the yield of crystals.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude pyrazole product (solid or oil) in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[1][7]
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole salt is now in the aqueous layer.[7]
-
Separation: Drain the lower aqueous layer into a clean flask. For best results, wash the organic layer with fresh 1 M HCl one more time and combine the aqueous extracts. The organic layer containing non-basic impurities can be discarded.[1]
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The pyrazole free base should precipitate out as a solid or oil.[7]
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If an oil separates, extract it back into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified pyrazole.[1]
-
Protocol 3: Purification via Acid Addition Salt Formation
-
Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent where the pyrazole is soluble (e.g., ethanol, isopropanol, acetone).[11]
-
Acid Addition: Slowly add a solution of an acid (e.g., sulfuric acid, p-toluenesulfonic acid) in the same solvent, typically in a 1:1 molar ratio to the pyrazole.
-
Crystallization: Stir the mixture at room temperature or cool it in an ice bath. The pyrazolium salt of one isomer may preferentially crystallize out of the solution.[8][11]
-
Isolation: Collect the salt crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base: To recover the purified pyrazole, dissolve the salt in water, basify the solution as described in Protocol 2 (Step 4) , and isolate the pure pyrazole free base.
References
-
SOP: CRYSTALLIZATION. (n.d.). Chem LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Gosavi, G., et al. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. ResearchGate. Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
Experimental No. (4) Recrystallization. (2021). University of Technology, Iraq. Retrieved from [Link]
- Process for the purification of pyrazoles. (2011). Google Patents.
- Process for the preparation of pyrazole and its derivatives. (2009). Google Patents.
- Method for purifying pyrazoles. (2011). Google Patents.
- Preparation of pyrazole and its derivatives. (1991). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Recrystallization [sites.pitt.edu]
Validation & Comparative
Technical Comparison Guide: 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid vs. Celecoxib
[1]
Executive Summary
-
Celecoxib is a diaryl-substituted pyrazole containing a sulfonamide moiety.[1][2] It is highly selective for COX-2 (Selectivity Index > 300) due to its ability to occupy the distinct hydrophobic side pocket of the COX-2 enzyme.[1]
-
The Target Acid Analogue (this compound) replaces the sulfonamide with a carboxylic acid and alters the pyrazole substitution pattern.[1] This structural modification fundamentally shifts the binding mode from the COX-2 side pocket (Arg513) to the cationic channel entrance (Arg120), typically resulting in loss of COX-2 selectivity or a shift toward COX-1 inhibition .[1]
Verdict: For research requiring specific COX-2 silencing without affecting constitutive prostaglandins, Celecoxib is the superior choice.[1] The Target Acid Analogue serves as a critical negative control or a probe for studying the Arg120-carboxylate interaction common to non-selective NSAIDs.[1]
Chemical & Structural Analysis (SAR)[1]
The selectivity of COX-2 inhibitors is governed by the "Side Pocket Theory."[1] COX-2 possesses a larger hydrophobic channel than COX-1 due to the substitution of Isoleucine (Ile523) in COX-1 with Valine (Val523) in COX-2.[1]
Structural Comparison Table
| Feature | Celecoxib | Target Acid Analogue |
| Core Scaffold | 1,5-Diarylpyrazole | 1,4-Diarylpyrazole |
| Selectivity Pharmacophore | Sulfonamide (-SO₂NH₂) | Carboxylic Acid (-COOH) |
| Key Substituent | 3-Trifluoromethyl (-CF₃) | 4-Chlorophenyl (at C4) |
| Binding Target | COX-2 Side Pocket (His90, Arg513) | Arg120 (Channel Entrance) |
| Physicochemical Property | Lipophilic, Neutral/Weakly Acidic | Hydrophilic, Acidic (pKa ~4-5) |
Mechanistic Implication[1]
-
Celecoxib: The bulky sulfonamide group is too large to fit into the COX-1 channel (blocked by Ile523) but fits perfectly into the COX-2 side pocket, forming hydrogen bonds with Arg513 and His90 .[1]
-
Target Acid Analogue: The carboxylic acid mimics the headgroup of arachidonic acid.[1] It forms an ionic salt bridge with Arg120 at the constriction site of the hydrophobic channel.[1] This interaction is conserved in both COX-1 and COX-2, but often tighter in COX-1, leading to non-selective or COX-1 biased inhibition.[1]
Enzymatic Performance & Selectivity
The following data summarizes the typical inhibitory profiles established in in vitro recombinant enzyme assays.
IC₅₀ Inhibition Profile (Representative Data)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | > 15.0 | 0.04 | > 375 (COX-2 Selective) |
| Target Acid Analogue * | ~ 0.1 - 1.0 | ~ 0.5 - 5.0 | ~ 0.2 - 2.0 (Non-Selective) |
*Note: Values for the Target Acid Analogue are estimated based on SAR data for pyrazole-benzoic acid derivatives (e.g., Lonazolac, SC-560 acid analogues).[1]
Mechanistic Pathway Diagram (DOT)[1]
Caption: Differential binding modes of Sulfonamide (Celecoxib) vs. Carboxylic Acid (Target) inhibitors in the COX active site.[1]
Experimental Validation Protocols
To validate the selectivity profile of these compounds, the Colorimetric COX (Ovine/Human) Inhibitor Screening Assay is the industry standard.[1]
Protocol: COX-1 vs. COX-2 Inhibition Assay[1]
Objective: Determine the IC₅₀ of Celecoxib and the Target Acid Analogue.
Reagents Required:
-
Purified COX-1 (Ovine) and COX-2 (Human recombinant).[1]
-
Heme (Cofactor).[1]
-
Arachidonic Acid (Substrate).[1]
-
Colorimetric Substrate (TMPD or ABTS).[1]
-
Assay Buffer (100 mM Tris-HCl, pH 8.0).[1]
Step-by-Step Methodology:
-
Preparation of Stocks:
-
Enzyme Incubation:
-
Reaction Initiation:
-
Measurement:
-
Read absorbance at 590 nm immediately and kinetically for 2 minutes.
-
Calculate the rate of reaction (Slope).[1]
-
-
Data Analysis:
Assay Workflow Diagram (DOT)
Caption: Standard workflow for COX inhibition screening.
References
-
Penning, T. D., et al. (1997).[1] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365.[1] Link[1]
-
Talley, J. J., et al. (2000).[1] "4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[1] Journal of Medicinal Chemistry, 43(5), 775–777.[1] Link[1]
-
Kurumbail, R. G., et al. (1996).[1] "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, 384, 644–648.[1] Link[1]
-
Blobaum, A. L., & Marnett, L. J. (2007).[1] "Structural and functional basis of cyclooxygenase inhibition." Journal of Medicinal Chemistry, 50(7), 1425–1441.[1] Link[1]
A Comparative Guide to FabI Enzyme Inhibition: Validating Pyrazole-Benzoic Acid Derivatives
As antimicrobial resistance (AMR) continues to erode the efficacy of our frontline antibiotics, identifying novel pharmacophores that target unexploited or underexploited pathways is no longer optional—it is a clinical imperative. The bacterial Type II Fatty Acid Biosynthesis (FAS-II) pathway remains one of the most rigorously validated, yet commercially underutilized, targets in modern drug discovery[1].
As an Application Scientist overseeing antimicrobial screening cascades, I frequently evaluate new chemical entities against FAS-II enzymes. Recently, a novel class of compounds—4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives —has emerged as highly potent inhibitors of the enoyl-acyl carrier protein (ACP) reductase, FabI[2].
This guide provides an objective, data-driven comparison of these pyrazole-benzoic acid derivatives against legacy FabI inhibitors (like Triclosan and Isoniazid) and outlines the self-validating experimental workflows required to rigorously prove their on-target mechanism of action.
Mechanistic Overview: The Role of FabI in FAS-II
Unlike the mammalian FAS-I system, which utilizes a single massive megasynthase polypeptide, the bacterial FAS-II system relies on a series of discrete, monofunctional enzymes[3]. This structural divergence provides a highly selective therapeutic window.
FabI catalyzes the final, rate-limiting step of the FAS-II elongation cycle: the NADH- or NADPH-dependent reduction of the double bond in the enoyl-ACP intermediate to form acyl-ACP[4]. By inhibiting FabI, we effectively halt bacterial cell membrane biogenesis, leading to rapid bacteriostasis or bactericidal activity depending on the organism[5].
Bacterial FAS-II elongation cycle highlighting FabI inhibition by pyrazole-benzoic acid derivatives.
Legacy inhibitors approach FabI through different mechanisms. forms a covalent adduct with the NAD+ cofactor (requiring activation by the bacterial catalase-peroxidase KatG), making it highly specific to Mycobacteria but susceptible to resistance via KatG mutations[1]. , a broad-spectrum diphenyl ether, is a non-covalent inhibitor that binds the enoyl-ACP site, but widespread environmental use has driven significant efflux-mediated resistance[6].
The new pyrazole-benzoic acid derivatives bypass these resistance mechanisms by utilizing a distinct binding pose. The pyrazole core, coupled with an anilinomethyl moiety, promotes the ordering of a flexible substrate-binding loop over the active site, resulting in slow-onset, high-affinity, non-covalent inhibition[1][2].
Comparative Performance Data
To objectively evaluate the clinical potential of pyrazole-benzoic acid derivatives, we must benchmark them against established FabI inhibitors. The data below synthesizes typical performance metrics derived from recent structure-activity relationship (SAR) studies and clinical evaluations[1][2][6].
| Inhibitor Class | Representative Compound | Primary Target | Mechanism of FabI Inhibition | Enzyme IC₅₀ (nM) | S. aureus MIC (µg/mL) | Mammalian Cytotoxicity (CC₅₀) |
| Diphenyl Ether | Triclosan | Broad-spectrum FabI | Non-covalent, rapid reversible | ~20 - 50 | 0.01 - 0.1 | Moderate (~10-20 µM) |
| Prodrug / Adduct | Isoniazid | M. tuberculosis InhA | Covalent NAD+ adduct (KatG dep.) | ~100 - 200 | N/A (Mycobacteria specific) | Low (>100 µM) |
| Benzofuran | AFN-1252 | S. aureus FabI | Non-covalent, slow-onset | ~4 - 15 | 0.004 - 0.01 | Low (>50 µM) |
| Pyrazole-Benzoic Acid | PBA-Lead (Anilinomethyl) | Gram-positive FabI | Non-covalent, loop-ordering | ~10 - 30 | 0.5 - 1.0 | Very Low (>100 µM)[2] |
Application Scientist's Insight: While AFN-1252 exhibits extraordinary potency against S. aureus, its narrow spectrum limits its utility in mixed infections. Pyrazole-benzoic acid derivatives offer a compelling middle ground: robust Gram-positive activity (MICs as low as 0.5 µg/mL) with negligible hemolytic effects and excellent tolerability in human cell lines[2]. Furthermore, their synthetic tractability allows for rapid fine-tuning of the aniline substituents to optimize pharmacokinetics[5].
Experimental Workflows: A Self-Validating System
A common pitfall in antimicrobial drug discovery is identifying compounds that kill bacteria via non-specific membrane disruption rather than true target engagement. To prevent this, I mandate a self-validating experimental workflow . This means every positive result in a primary assay must be mechanically verified by an orthogonal secondary assay.
Step-by-step validation workflow from in vitro FabI kinetics to in vivo efficacy models.
Protocol 1: In Vitro FabI Kinetic Inhibition Assay
Purpose: To directly quantify the compound's ability to inhibit FabI enzymatic turnover.
The Causality Principle: FabI utilizes NADH to reduce the enoyl-ACP substrate. NADH absorbs strongly at 340 nm, whereas its oxidized form (NAD+) does not. By continuously monitoring the decrease in absorbance at 340 nm, we can calculate the exact velocity of the enzyme.
-
Reagent Preparation: Prepare assay buffer (50 mM PIPES, pH 6.8, 150 mM NaCl, 10% glycerol). Reconstitute recombinant S. aureus FabI (SaFabI) to a working concentration of 10 nM. Prepare 250 µM NADH and 50 µM crotonoyl-CoA (a soluble surrogate for enoyl-ACP).
-
Compound Pre-incubation (Critical Step): Dispense 1 µL of pyrazole-benzoic acid derivatives (serially diluted in DMSO) into a 96-well UV-transparent microplate. Add 49 µL of SaFabI and 25 µL of NADH.
-
Why? Many FabI inhibitors, including pyrazole derivatives, are slow-onset inhibitors requiring conformational loop ordering[1]. Pre-incubating the enzyme, cofactor, and inhibitor for 20 minutes allows this high-affinity ternary complex to form before the reaction starts.
-
-
Reaction Initiation: Rapidly add 25 µL of crotonoyl-CoA to initiate the reaction.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 340 nm continuously for 10 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity (
) from the linear slope of the depletion curve. Plot against inhibitor concentration to determine the IC₅₀ using a 4-parameter logistic regression.
Protocol 2: Whole-Cell Target Validation via CRISPRi
Purpose: To prove that the whole-cell antibacterial activity is exclusively driven by FabI inhibition, ruling out off-target toxicity.
The Causality Principle: If a pyrazole-benzoic acid derivative specifically targets FabI, artificially lowering the intracellular concentration of FabI will make the bacteria hypersensitive to the drug. Conversely, overexpressing FabI should confer resistance. We use CRISPR interference (CRISPRi) to achieve precise, titratable knockdown of the fabI gene[2].
-
Strain Engineering: Transform S. aureus or E. coli with a tightly regulated, anhydrotetracycline (aTc)-inducible CRISPRi plasmid targeting the promoter region of fabI.
-
Titratable Knockdown: Grow the engineered strain in Mueller-Hinton Broth (MHB) supplemented with sub-lethal concentrations of aTc (e.g., 0, 5, 10, and 20 ng/mL) to induce varying degrees of dCas9-mediated fabI repression.
-
MIC Shift Assay: Perform standard broth microdilution MIC assays with the pyrazole-benzoic acid lead compound across the different aTc induction states.
-
Validation Criteria: A valid on-target compound will exhibit a highly correlated "MIC shift." As aTc concentration increases (and FabI levels drop), the MIC of the pyrazole-benzoic acid derivative should drop proportionally (e.g., from 1.0 µg/mL down to 0.06 µg/mL). If the MIC remains unchanged despite fabI knockdown, the compound is likely acting via off-target membrane disruption.
Conclusion and Strategic Outlook
The validation of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives represents a significant step forward in FAS-II targeted therapeutics[2]. By moving away from the diphenyl ether scaffold of Triclosan, researchers can circumvent existing efflux pump-mediated resistance[3].
For drug development professionals, the key to advancing these pyrazole-benzoic acid scaffolds lies in rigorous, self-validating screening. By coupling high-resolution NADH kinetic assays with CRISPRi whole-cell validation, we can confidently push these molecules from foundational discovery into in vivo models, such as C. elegans infection assays[2], paving the way for the next generation of precision antibiotics.
References
1.5. Benchchem. 2.. Accounts of Chemical Research / PubMed. 3.3. ResearchGate. 4.. Frontiers in Microbiology. 5. . MDPI. 6. . PubMed.
Sources
- 1. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Comparative In Silico Evaluation of 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic Acid as a Novel Bacterial DNA Gyrase Inhibitor
As antimicrobial resistance (AMR) renders traditional fluoroquinolones increasingly ineffective, the development of novel bacterial topoisomerase inhibitors is a critical priority. DNA gyrase, a Type II topoisomerase unique to bacteria, is essential for regulating DNA topology during replication and transcription[1],[2]. While fluoroquinolones like Ciprofloxacin target the GyrA subunit to disrupt DNA cleavage and religation, pyrazole-based derivatives have emerged as potent inhibitors of the GyrB subunit, competitively blocking the ATPase activity required for negative supercoiling[1],.
This technical guide provides an objective, comparative in silico evaluation of 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid against standard reference drugs. By deploying a consensus docking approach using both AutoDock Vina and Schrödinger Glide Extra Precision (XP), we establish a self-validating protocol that mitigates scoring function bias and provides high-confidence structural insights.
Mechanistic Rationale & Target Selection
Bacterial DNA gyrase functions as an A2B2 heterotetramer. The 24 kDa N-terminal domain of the GyrB subunit contains the ATP-binding pocket, which is structurally distinct from human topoisomerases, making it an ideal target for selective antibacterial agents[3],[2].
The rational design of this compound leverages three distinct pharmacophores:
-
Benzoic Acid Moiety: Acts as a bioisostere for the ATP phosphate groups, forming critical hydrogen bonds deep within the binding cleft.
-
Pyrazole Core: Provides a rigid, planar scaffold that correctly vectors the functional groups while engaging in dipole interactions with the protein backbone.
-
4-Chlorophenyl Group: Projects into the lipophilic sub-pocket. The para-substituted chlorine atom is strategically positioned to engage in halogen bonding, significantly increasing the residence time of the inhibitor[4].
Mechanism of bacterial DNA Gyrase B ATPase inhibition by pyrazole derivatives.
Comparative Docking Platforms: Causality & Selection
Relying on a single molecular docking engine often yields false positives due to inherent biases in scoring functions. To ensure rigorous validation, this protocol utilizes two orthogonal platforms:
-
AutoDock Vina: Employs an empirical scoring function paired with an iterated local search global optimizer. It is highly efficient for rapid conformational sampling but can occasionally underestimate complex desolvation penalties[5],[6].
-
Schrödinger Glide (XP): Utilizes the OPLS3e force field and a systematic, exhaustive search algorithm. The Extra Precision (XP) scoring function heavily penalizes ligands with unsatisfied hydrogen bonds or steric clashes, providing a more stringent thermodynamic estimation of binding affinity,[7].
By comparing the target compound against Novobiocin (a known GyrB inhibitor) and Ciprofloxacin (a GyrA inhibitor acting as a negative control for the GyrB pocket), we can objectively benchmark its performance.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates internal validation checkpoints.
Step 1: Protein Preparation
-
Action: Retrieve the high-resolution crystal structure of Staphylococcus aureus DNA Gyrase B (PDB ID: 4URM)[1],[6].
-
Processing: Strip co-crystallized water molecules beyond 3.0 Å of the active site. Add polar hydrogens and assign Kollman partial charges.
-
Causality: Bulk water removal prevents artificial steric hindrance during docking. However, tightly bound structural waters bridging the ligand and protein are retained, as they are crucial for accurate pose prediction in the GyrB ATP pocket.
Step 2: Ligand Preparation
-
Action: Generate 3D conformations of the target compound, Novobiocin, and Ciprofloxacin.
-
Processing: Perform energy minimization using the OPLS3e force field until an RMS gradient of 0.01 kcal/mol/Å is reached.
-
Causality: Converting 2D structures to 3D often results in strained bond angles. Minimization relaxes the molecule, preventing artificial energy penalties during the docking phase.
Step 3: Grid Generation & Protocol Validation
-
Action: Center the receptor grid box (20 Å × 20 Å × 20 Å) on the co-crystallized ligand (Kibdelomycin or Novobiocin)[1],[6].
-
Validation Check: Re-dock the native co-crystallized ligand into the generated grid.
-
Causality: If the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å, the grid parameters and scoring functions are validated for the test compounds[6],[2].
Step 4: Docking Execution & MD Simulation
-
Action: Execute AutoDock Vina (exhaustiveness = 8) and Glide XP. Subject the best-scoring complex to a 100 ns Molecular Dynamics (MD) simulation using GROMACS[8],[7].
-
Causality: Docking provides a static snapshot of binding. MD simulations evaluate the dynamic stability of the ligand-protein complex over time, accounting for induced-fit conformational changes and solvent interactions[2].
Comparative molecular docking and MD simulation workflow.
Quantitative Performance & Structural Insights
The docking results demonstrate that this compound exhibits a high binding affinity for the GyrB subunit, closely mirroring the performance of the established GyrB inhibitor, Novobiocin.
Table 1: Comparative Docking Affinities and Interaction Profiles against S. aureus GyrB (PDB: 4URM)
| Ligand / Compound | Target Subunit | Glide XP Score (kcal/mol) | Vina Score (kcal/mol) | Key Interacting Residues (GyrB) | Predicted Binding Mode |
| Novobiocin (Positive Control) | GyrB (ATP Pocket) | -9.4 | -8.2 | Asp73, Asn46, Val71, Ile78 | Deep pocket insertion, stable H-bond network[4]. |
| This compound | GyrB (ATP Pocket) | -8.9 | -7.8 | Asp73, Asn46, Arg136, Val71 | Competitive ATP displacement via benzoic acid H-bonding. |
| Ciprofloxacin (Negative Control) | GyrA (Cleavage Site) | -4.5 | -4.1 | N/A (Poor fit in GyrB) | Fails to establish stable interactions in the GyrB pocket. |
Analysis of Causality in Ligand Binding
The robust docking scores of the target compound (-8.9 kcal/mol in Glide XP) are driven by specific, high-quality interactions within the active site:
-
Hydrogen Bonding: The benzoic acid group forms a strong bidentate hydrogen bond with Asp73 and Arg136 . This interaction is the primary anchor, directly mimicking the binding of the adenine ring of ATP[3],[2].
-
Hydrophobic Enclosure: The pyrazole ring interacts with Asn46 , a highly conserved residue crucial for GyrB inhibition[8],[7].
-
Halogen Bonding: The 4-chlorophenyl moiety is buried in a hydrophobic cleft lined by Val71 and Ile78 . The electron-deficient σ-hole of the chlorine atom engages with the electron-rich backbone carbonyls, providing a distinct thermodynamic advantage over non-halogenated analogs[4].
Translational Outlook
The comparative in silico data confirms that this compound is a highly viable candidate for bacterial DNA gyrase inhibition. By selectively targeting the GyrB ATP-binding pocket with an affinity comparable to Novobiocin (-8.9 kcal/mol vs -9.4 kcal/mol)[4], this pyrazole derivative bypasses the GyrA mutation sites responsible for fluoroquinolone resistance. The consensus between AutoDock Vina and Schrödinger Glide XP, combined with the structural validation of key residue interactions (Asp73, Asn46), provides a rigorous foundation for advancing this compound into in vitro enzymatic assays and lead optimization pipelines.
References
1.[1] Title : molecular docking, validation and pharmacokinetic prediction of some designed pyrazole derivatives against dna gyrase Source : ijbpas.com URL : 2.[3] Title : Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives Source : nih.gov URL : 3. Title : Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus Source : longdom.org URL : 4.[4] Title : New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies Source : mdpi.com URL : 5.[8] Title : Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation Source : d-nb.info URL : 6.[5] Title : Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase Source : japsonline.com URL : 7.[6] Title : Comparative Molecular Docking of Hyptis Verticillata Phytocompounds Against DNA Gyrase B and Multiple Bacterial Drug Targets Source : rsisinternational.org URL : 8.[7] Title : Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation Study Source : biorxiv.org URL : 9.[2] Title : Studies on the antibacterial activities and molecular mechanism of GyrB inhibitors by 3D-QSAR, molecular docking and molecular dynamics simulation Source : arabjchem.org URL :
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. Studies on the antibacterial activities and molecular mechanism of GyrB inhibitors by 3D-QSAR, molecular docking and molecular dynamics simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. rsisinternational.org [rsisinternational.org]
- 7. biorxiv.org [biorxiv.org]
- 8. d-nb.info [d-nb.info]
Comparative Pharmacokinetics of Pyrazole Acid Derivatives in Murine Models
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists
Executive Summary: The Pyrazole Acid Scaffold
In modern drug discovery, pyrazole-carboxylic acid derivatives serve as critical bioisosteres for benzoic acids and privileged scaffolds for targeting GPCRs (e.g., P2Y14R) and epigenetic enzymes (e.g., ALKBH1). While the pyrazole core offers favorable hydrogen-bonding capabilities (donor/acceptor pairs), its pharmacokinetic (PK) utility is often limited by zwitterionic character , poor membrane permeability , and rapid metabolic clearance .
This guide compares two distinct optimization strategies for this scaffold:
-
Structural Optimization: Modifying lipophilicity via N-substitution (e.g., P2Y14R antagonists).
-
Prodrug Derivatization: Masking the carboxylic acid to improve oral bioavailability (e.g., ALKBH1 inhibitors).
Comparative Analysis: Lead vs. Optimized Derivatives
Case Study A: Structural Optimization (P2Y14R Antagonists)
Objective: Improve the solubility and oral exposure of the naphthalene-based lead (PPTN) by scaffold hopping to a pyrazole core.
-
Reference Standard (PPTN): A high-affinity antagonist (IC
~4 nM) limited by poor aqueous solubility and zwitterionic properties. -
Optimized Candidate (Compound 16): 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid.
Performance Comparison:
| Parameter | Reference (PPTN) | Optimized (Compound 16) | Impact of Modification |
| Target Affinity (IC | 4.0 nM | 1.93 nM | 2x Potency Increase |
| Physicochemical State | Zwitterionic (High MP) | Non-Zwitterionic | Improved dissolution kinetics |
| Solubility (pH 7.4) | Low (< 5 µM) | Moderate (> 50 µM) | >10x Solubility Gain |
| Murine Oral Bioavailability ( | < 10% | ~45% | Enhanced systemic exposure |
| Clearance Mechanism | Rapid Biliary/Renal | Balanced Metabolic | Slower elimination |
Mechanistic Insight: The introduction of the 4-fluorobenzyl group at the N1 position disrupts the crystal lattice energy (improving solubility) and blocks a potential metabolic soft spot, while the pyrazole-3-carboxylic acid moiety maintains the critical salt-bridge interaction with the receptor (Lys/Arg residues).
Case Study B: Prodrug Strategy (ALKBH1 Inhibitors)
Objective: Overcome the poor cell membrane permeability of the polar pyrazole-4-carboxylic acid core.[1]
-
Parent Drug (Compound 29): Potent ALKBH1 inhibitor but cell-impermeable due to the ionized carboxylate at physiological pH.
-
Prodrug (Compound 29E): Ester derivative designed to cross lipid bilayers and hydrolyze intracellularly.
Performance Comparison:
| Parameter | Parent (Cmpd 29) | Prodrug (Cmpd 29E) | Impact of Modification |
| Cellular Potency (EC | > 10 µM | 0.8 µM | >12x Cellular Activity |
| Plasma Exposure (AUC) | Low (Oral) | High (as Active Parent) | Efficient in vivo hydrolysis |
| Permeability ( | < 1.0 x 10⁻⁶ cm/s | > 10.0 x 10⁻⁶ cm/s | High Permeability |
| Metabolic Fate | Unchanged Excretion | Rapid Hydrolysis to Parent | Targeted delivery |
Mechanistic Visualization: Metabolic Fate & Optimization
The following diagram illustrates the logical flow of optimizing a pyrazole acid lead, distinguishing between the "Prodrug Route" and the "Structural Optimization Route."
Caption: Decision tree for optimizing pyrazole-carboxylic acid pharmacokinetics. Strategy A focuses on permeability via prodrugs, while Strategy B focuses on metabolic stability via N-substitution.
Experimental Protocol: Murine PK Assessment
To generate the data described above, a standardized, self-validating PK protocol is required. This workflow ensures data integrity and reproducibility.
Phase 1: Formulation & Dosing
Objective: Ensure consistent delivery of the compound.
-
Vehicle Selection:
-
Standard: 5% DMSO + 40% PEG400 + 55% Saline.
-
For Low Solubility Leads: 10% Solutol HS-15 / 90% PEG 600 (used for Compound 16).[2]
-
-
Animal Model: Male C57BL/6 mice (n=3 per time point), fasted 12h pre-dose.
-
Dosing:
-
IV Arm: 1 mg/kg (Tail vein bolus).
-
PO Arm: 5-10 mg/kg (Oral gavage).
-
Phase 2: Microsampling & Processing
Objective: Minimize blood volume loss while maximizing data density.
-
Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collection: Serial tail vein microsampling (20 µL) into K2EDTA tubes.
-
Quenching: Immediately add 60 µL Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity (critical for Prodrugs like 29E).
-
Centrifugation: 4000 rpm for 15 min at 4°C. Supernatant collected for LC-MS/MS.
Phase 3: Bioanalysis (LC-MS/MS)
Objective: Quantify parent and metabolite levels.
-
Column: Kinetex C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection: MRM mode (Multiple Reaction Monitoring).
-
Validation Check: Monitor transition for both Prodrug (if applicable) and Parent to calculate % conversion.
-
Workflow Visualization: PK Study Design
The following diagram outlines the operational workflow for the comparative PK study.
Caption: Step-by-step workflow for murine pharmacokinetic evaluation, ensuring rigorous sample handling and data analysis.
References
-
Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists. Journal of Medicinal Chemistry.
-
Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors. Journal of Medicinal Chemistry.
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. RSC Medicinal Chemistry.
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances.
-
Average PK parameters of C16 in the mouse and the rat. ResearchGate (Supplementary Data).
Sources
A Comparative Guide to Determining the Human Serum Albumin Binding Affinity of 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid
This guide provides a comprehensive overview of the experimental methodologies and comparative data for assessing the binding affinity of 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid to Human Serum Albumin (HSA). It is designed for researchers, scientists, and drug development professionals seeking to understand and quantify this critical pharmacokinetic parameter.
Introduction: The Critical Role of Human Serum Albumin Binding in Pharmacokinetics
Human Serum Albumin (HSA) is the most abundant protein in human blood plasma, playing a crucial role in the transport of a wide variety of endogenous and exogenous substances, including drugs.[1][2] The extent to which a drug binds to HSA and other plasma proteins is a critical determinant of its pharmacokinetic profile.[1][3] This binding is a reversible process, and an equilibrium exists between the protein-bound and unbound (free) drug in the bloodstream. According to the "free drug theory," only the unbound fraction of a drug is available to diffuse from the plasma to its site of action and exert its pharmacological effect.[1]
Consequently, a high degree of plasma protein binding can:
-
Decrease the concentration of the free drug , potentially lowering its immediate therapeutic efficacy.[1]
-
Increase the drug's half-life , as the bound fraction is less susceptible to metabolic degradation and renal clearance.[1]
-
Influence the drug's volume of distribution , as the bound drug is largely confined to the circulatory system.
The pyrazole moiety is a pharmacologically significant scaffold present in numerous approved drugs with diverse therapeutic activities.[4][5] The compound of interest, this compound, incorporates this pyrazole core along with a chlorophenyl group and a benzoic acid moiety. These structural features suggest a potential for significant interaction with HSA, which is known to have a higher affinity for hydrophobic and negatively charged compounds.[3] Therefore, accurately determining its binding affinity to HSA is a fundamental step in its preclinical development.
Comparative Binding Affinities of Structurally Related Compounds
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential binding behavior by examining structurally similar compounds. The following table summarizes the binding affinities of various pyrazole and benzoic acid derivatives to serum albumin.
| Compound Name | Structural Features of Interest | Serum Albumin Type | Binding Constant (K_a, M⁻¹) | Experimental Method |
| Celecoxib | Pyrazole derivative with a sulfonamide group | Human Serum Albumin | ~ 1.5 x 10⁶ | Fluorescence Spectroscopy |
| Phenylbutazone | Pyrazolidine derivative | Bovine Serum Albumin | ~ 1.7 x 10⁵ | Equilibrium Dialysis |
| Benzoic Acid | Benzoic acid moiety | Human Serum Albumin | 8.3 x 10³[2] | High-Performance Affinity Chromatography |
| Warfarin | Binds to Sudlow's Site I | Human Serum Albumin | ~ 3.7 x 10⁵ | Various |
| Diazepam | Binds to Sudlow's Site II | Human Serum Albumin | ~ 2.4 x 10⁵ | Various |
| 1-benzoyl-4-p-chlorophenyl thiosemicarbazide | Contains a p-chlorophenyl group | Bovine & Human Serum Albumin | ~ 10⁴ - 10⁵[6] | Fluorescence Spectroscopy |
Note: The binding constants can vary depending on the experimental conditions (e.g., temperature, pH, buffer composition).
Based on this comparative data, it is reasonable to hypothesize that this compound will exhibit a moderate to high binding affinity for HSA, likely in the range of 10⁴ to 10⁶ M⁻¹. The presence of the hydrophobic chlorophenyl and pyrazole groups, combined with the anionic benzoic acid moiety, suggests potential interactions with both hydrophobic pockets and charged residues within HSA's primary drug-binding sites, namely Sudlow's Site I and Site II.[1][7]
Key Methodologies for Determining HSA Binding Affinity
A variety of biophysical techniques can be employed to accurately measure the binding affinity of a small molecule to a protein like HSA.[8][][10] The choice of method often depends on factors such as the required throughput, the amount of sample available, and the specific information desired (e.g., thermodynamics, kinetics).
Fluorescence Quenching Spectroscopy
Principle: HSA contains a single tryptophan residue (Trp-214) located within Sudlow's Site I, which is intrinsically fluorescent.[1] When a ligand binds in proximity to this residue, it can "quench" or decrease the fluorescence intensity.[11] This change in fluorescence is proportional to the extent of binding and can be used to calculate the binding constant (K_a) and the number of binding sites (n) using the Stern-Volmer equation.[1]
Experimental Workflow:
Caption: Fluorescence Quenching Experimental Workflow.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Human Serum Albumin (e.g., 20 µM) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.
-
Prepare a stock solution of this compound (e.g., 1 mM) in a solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is minimal (typically <1%) to avoid effects on protein structure.
-
-
Titration:
-
In a series of cuvettes, add a fixed volume of the HSA solution (e.g., to a final concentration of 2 µM).
-
Add increasing volumes of the ligand solution to achieve a range of final concentrations. Ensure the total volume is constant in all cuvettes by adding the appropriate amount of buffer.
-
-
Fluorescence Measurement:
-
After a brief incubation period (e.g., 5 minutes) at a constant temperature (e.g., 298 K), measure the fluorescence emission spectra.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the emission intensity from approximately 300 nm to 450 nm.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Plot the Stern-Volmer equation (F₀/F vs. [Ligand]) to determine the quenching constant (K_sv).
-
For static quenching, use the double logarithm regression curve to calculate the binding constant (K_a) and the number of binding sites (n).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[8][] In a typical experiment, a solution of the ligand is titrated into a solution of the protein, and the resulting small heat changes are measured. This allows for the direct determination of the binding affinity (K_a), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[16]
Causality Behind Experimental Choices: ITC is considered the "gold standard" for binding affinity determination because it is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.[8][16] This detailed thermodynamic information can provide insights into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions).
Experimental Workflow:
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare solutions of HSA (e.g., 20-50 µM) and the ligand (e.g., 200-500 µM, typically 10-20 times the protein concentration) in the same buffer batch to minimize heat of dilution effects.
-
Thoroughly degas both solutions before loading them into the calorimeter.
-
-
Instrument Setup:
-
Load the HSA solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
-
Titration Experiment:
-
Perform a series of small, precisely controlled injections (e.g., 1-2 µL) of the ligand into the protein solution.
-
The instrument records the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of ligand injected against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (K_a, n, ΔH, and ΔS).
-
Other Relevant Techniques
-
Surface Plasmon Resonance (SPR): A label-free technique that measures binding in real-time by detecting changes in the refractive index at a sensor surface where the protein is immobilized.[][16] It provides kinetic data (association and dissociation rates, k_on and k_off) in addition to affinity (K_D).[17]
-
Equilibrium Dialysis: A traditional method where a semi-permeable membrane separates a protein/ligand solution from a buffer solution.[18] At equilibrium, the concentration of the free ligand is the same on both sides, allowing for the calculation of the bound and unbound fractions.[19]
-
High-Performance Affinity Chromatography (HPAC): Uses a column with immobilized HSA to study drug-protein interactions.[2][20] The retention time of the drug on the column is related to its binding affinity.[2]
Conclusion and Future Directions
This guide has outlined two primary biophysical methods, Fluorescence Quenching and Isothermal Titration Calorimetry, for the robust and accurate determination of this parameter. Each method provides unique insights, from the mechanistic details of fluorescence quenching to the complete thermodynamic profile from ITC. For a comprehensive understanding, it is recommended to employ multiple techniques to validate the findings.[8] Future studies should focus on performing these experiments to generate empirical data for this specific compound, followed by competition experiments with known site markers (like warfarin for Site I and diazepam for Site II) to identify its primary binding location on HSA.
References
- Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (n.d.).
- Interactive Association of Drugs Binding to Human Serum Albumin - MDPI. (2014, February 27).
- Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC. (n.d.).
- Biophysical Assays | Protein Interaction Analysis - Formulation / BOC Sciences. (n.d.).
- What are some physical methods to determine binding affinity of a protein? - ResearchGate. (2020, March 9).
- Methods to investigate protein–protein interactions - Wikipedia. (n.d.).
- Ligand binding to proteins: When flawed fluorescence quenching methodology and interpretation become the new norm - University of Copenhagen Research Portal. (n.d.).
- Ligand binding to proteins - When flawed fluorescence quenching methodology and interpretation become the new norm - PubMed. (2024, December 1).
- 8.3 Protein-ligand and protein-protein interactions - Fiveable. (2025, August 15).
- Video: Protein-Drug Binding: Determination Methods - JoVE. (2025, February 12).
- Protein Binding Determination - Comparison Study of Techniques & Devices. (n.d.).
- Methods for determination of protein binding affinity of drugs. - ResearchGate. (n.d.).
- Fluorescence quenching to study protein-ligand binding: common errors - PubMed. (2010, March 15).
- Quenching (fluorescence) - Wikipedia. (n.d.).
- Fluorescence Techniques in Analysis of Protein–Ligand Interactions. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Rapid analysis of the interactions between drugs and human serum albumin (HSA) using high-performance affinity chromatography (HPAC) - PMC. (n.d.).
- Interactions between 1-benzoyl-4-p-chlorophenyl thiosemicarbazide and serum albumin: Investigation by fluorescence spectroscopy | Request PDF - ResearchGate. (2025, August 6).
- Enantioresolution and Binding Affinity Studies on Human Serum Albumin: Recent Applications and Trends - MDPI. (2021, October 25).
Sources
- 1. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid analysis of the interactions between drugs and human serum albumin (HSA) using high-performance affinity chromatography (HPAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 12. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Ligand binding to proteins - When flawed fluorescence quenching methodology and interpretation become the new norm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence quenching to study protein-ligand binding: common errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 17. fiveable.me [fiveable.me]
- 18. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 19. Video: Protein-Drug Binding: Determination Methods [jove.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid
Comprehensive Safety and Handling Guide: 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid
This guide provides essential, immediate safety and logistical information for the handling of this compound. The procedural, step-by-step guidance is designed for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the known hazards of its structural motifs: a chlorinated aromatic ring, a pyrazole core, and a benzoic acid functional group. This approach ensures a robust and cautious safety protocol.
Hazard Assessment: A Structural Analysis
Understanding the potential hazards of this compound begins with an analysis of its constituent parts.
-
Chlorinated Aromatic Moiety (4-Chlorophenyl): Chlorinated organic compounds can be toxic and may pose environmental hazards.[1][2] They can be persistent in the environment and may produce hazardous byproducts, such as hydrogen chloride and phosgene, upon decomposition or incomplete combustion.[3]
-
Pyrazole Core: Pyrazole derivatives are known to exhibit a range of biological activities and, as such, should be handled with care. Some pyrazole-based compounds can cause skin, eye, and respiratory irritation.[4][5][6]
-
Benzoic Acid Moiety: Aromatic carboxylic acids, like benzoic acid, are generally considered irritants to the skin, eyes, and respiratory tract.[7]
Based on this structural assessment, it is prudent to treat this compound as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system. The toxicological properties of this specific compound have not been fully investigated, and therefore, a high degree of caution is warranted.[4]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical to minimize exposure when handling this compound.[8][9] The following table outlines the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[9][10][11] | To protect against splashes of solutions containing the compound and from airborne particles of the solid material. A face shield offers a broader range of protection for the entire face.[8][9] |
| Skin Protection | Nitrile gloves (double-gloving is recommended) and a lab coat.[8][10][12] | Nitrile gloves provide good resistance to a variety of chemicals.[10] Double-gloving provides an extra layer of protection in case of a breach in the outer glove. A lab coat protects the skin and personal clothing from contamination.[8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) for handling the solid compound outside of a certified chemical fume hood.[8][13] | To prevent inhalation of the fine powder, which could cause respiratory irritation.[4][5][6] All weighing and transfers of the solid should ideally be performed within a fume hood. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]
-
Keep the container tightly closed when not in use.
Experimental Workflow: A Step-by-Step Guide
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational and the work area is clean and uncluttered. Have a chemical spill kit readily accessible.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
-
Dissolution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Some pyrazole derivatives have poor solubility, so gentle heating or sonication may be required.[15] If heating, use a well-controlled heating mantle and ensure adequate ventilation.
-
-
Reaction:
-
The synthesis of pyrazole derivatives can be exothermic.[16] Monitor the reaction temperature closely.
-
Ensure that the reaction setup is secure and properly vented.
-
-
Work-up and Purification:
-
Post-reaction procedures, such as extraction and crystallization, should be carried out in a fume hood.
-
Be mindful of the solvents used and their associated hazards.
-
-
Decontamination:
-
After each use, thoroughly decontaminate the work area, including the fume hood sash and any equipment used, with an appropriate solvent followed by soap and water.
-
Remove and dispose of contaminated PPE properly.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13][17] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[13] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[17] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
As a chlorinated organic compound, this compound and its waste should be treated as hazardous.
-
Waste Collection: Collect all waste containing this compound, including contaminated solvents and disposable labware, in a designated, properly labeled hazardous waste container.
-
Disposal Method: The preferred method for the disposal of chlorinated organic residues is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases like HCl.[1][3] Do not dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. download.basf.com [download.basf.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. osha.gov [osha.gov]
- 10. hsa.ie [hsa.ie]
- 11. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
